1-Benzylcyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKZTNDNIPVLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576645 | |
| Record name | 1-Benzylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114672-02-5 | |
| Record name | 1-Benzylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 1-Benzylcyclobutanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzylcyclobutanecarboxylic acid. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental procedures.
Core Physicochemical Data
This compound is a carboxylic acid derivative featuring a benzyl substituent on a cyclobutane ring. The following table summarizes its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 114672-02-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₄O₂ | Calculated |
| Molecular Weight | 190.24 g/mol | Sigma-Aldrich |
| Melting Point | 63-65 °C | Sigma-Aldrich |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Not experimentally determined. Carboxylic acids with significant hydrocarbon portions tend to have low solubility in water but are soluble in organic solvents.[1][2][3][4][5] | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP | Not experimentally determined. | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of a solid organic acid like this compound are provided below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[6]
Methodology: Capillary Method [7][8][9][10]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[7][8]
-
Heating: The apparatus is heated slowly and steadily.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is reported as the melting point.[6] A narrow melting point range is indicative of a pure compound.[6]
Boiling Point Determination
For a solid compound, the boiling point is determined at a pressure at which the substance is liquid.
Methodology: Siwoloboff Method (Micro Boiling Point) [11][12][13][14]
-
Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the molten sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.
-
Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.
-
Measurement: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method [15]
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.
pKa Determination
The pKa is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [16][17][18][19]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method [18][20][21][22]
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[23]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.
Caption: Workflow for Physicochemical Characterization.
Computational Prediction
In the absence of experimental data, computational methods can provide estimates for properties like pKa and logP. Various software packages and online tools utilize algorithms based on Quantitative Structure-Property Relationships (QSPR) and quantum mechanics to predict these values from the molecular structure.[24][25][26][27][28][29] These predictions are valuable for initial screening and guiding experimental work.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. acdlabs.com [acdlabs.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchoutreach.org [researchoutreach.org]
- 25. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values - PMC [pmc.ncbi.nlm.nih.gov]
- 27. repositum.tuwien.at [repositum.tuwien.at]
- 28. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 1-Benzylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The structure of 1-Benzylcyclobutanecarboxylic acid contains a cyclobutane ring, a carboxylic acid group, and a benzyl group. The expected spectroscopic data are based on the characteristic signals from these functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~3.0 | Singlet | 2H | Benzyl (-CH₂-) |
| 1.80 - 2.50 | Multiplet | 6H | Cyclobutane (-CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 | Carboxylic Acid (-COOH) |
| ~138 | Aromatic (Quaternary C) |
| ~130 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~127 | Aromatic (CH) |
| ~50 | Quaternary Cyclobutane C |
| ~40 | Benzyl (-CH₂) |
| ~30 | Cyclobutane (-CH₂) |
| ~18 | Cyclobutane (-CH₂) |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2850-2950 | Medium | C-H stretch (Aliphatic) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1] |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic) |
| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| 920 | Broad | O-H bend (Carboxylic Acid) |
| 690-770 | Strong | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 145 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[4]
-
Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For ¹³C NMR, more scans are generally required due to the low natural abundance of the ¹³C isotope.[5]
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
This method is suitable for solid samples and requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum will be in absorbance or transmittance.
KBr Pellet Method (Alternative for Solids):
-
Sample Preparation: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol:
EI is a common technique for volatile and thermally stable organic compounds.
-
Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. docbrown.info [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unveiling the Potential: A Technical Guide to the Biological Activity of 1-Benzylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 1-Benzylcyclobutanecarboxylic acid is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the established biological activities of structurally related compounds, including derivatives of cyclobutane carboxylic acid and molecules bearing a benzyl moiety. The information herein is intended to provide a theoretical framework and guide future research into the potential therapeutic applications of this compound.
Introduction: The Structural Rationale for Biological Investigation
This compound is a unique small molecule that combines two key structural motifs of significant interest in medicinal chemistry: a cyclobutane ring and a benzyl group. The cyclobutane moiety, a four-membered carbocycle, offers a rigid scaffold that can enforce specific conformations and provide metabolic stability.[1][2] This rigid structure is increasingly utilized in drug design to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially leading to enhanced target affinity and selectivity.[2][3] The benzyl group, on the other hand, is a prevalent feature in a vast array of biologically active compounds, contributing to hydrophobic interactions and often playing a crucial role in binding to therapeutic targets. The amalgamation of these two features in this compound suggests a potential for novel biological activities, making it a compelling candidate for further investigation.
Predicted Biological Activity Profile
Based on the structure-activity relationships of analogous compounds, this compound could exhibit a range of biological activities. The following sections outline potential therapeutic areas where this compound may show promise.
Potential as an Anticancer Agent
The benzyl group is a common substituent in various anticancer agents.[4] Furthermore, the rigid cyclobutane core can serve as a scaffold to present other functional groups in an orientation that facilitates binding to anticancer targets. For instance, cyclobutane derivatives have been investigated as inhibitors of tubulin polymerization and as antagonists of integrins, such as αvβ3, which are involved in tumor growth and metastasis.[3][5]
Potential Antimicrobial Activity
Benzyl-substituted compounds have also demonstrated significant antibacterial and antimicrobial properties.[4] The lipophilic nature of the benzyl group can facilitate the penetration of bacterial cell membranes. The carboxylic acid moiety might also contribute to antimicrobial effects by altering intracellular pH or interfering with essential metabolic pathways.
Neurological and Metabolic Modulation
Derivatives of cyclobutane carboxylic acid have been explored for their effects on the central nervous system and metabolic pathways. For example, 1-aminocyclobutanecarboxylic acid derivatives have been incorporated into peptides to modulate their biological functions.[6] Given the structural similarities, this compound could potentially interact with receptors or enzymes involved in neurological or metabolic signaling.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of various cyclobutane and benzyl-containing compounds. This data can serve as a benchmark for future studies on this compound.
| Compound Class | Specific Compound Example | Target/Assay | Activity (IC50, EC50, etc.) | Reference |
| Cyclobutane-based αvβ3 antagonists | ICT9055 | αvβ3 integrin binding | IC50 < 1 µM | [3] |
| Benzyl-substituted tetralones | 2-ethyl and 2-trifluoromethyl benzyl tetralone derivatives | CYP24A1 hydroxylase inhibition | IC50 = 1.92 µM and 2.08 µM | [7] |
| Benzyl-substituted metallocarbenes | Silver N-heterocyclic carbene complex | Antibacterial (e.g., S. aureus) | Comparable to conventional antibiotics | [4] |
| 1-Aminocyclobutanecarboxylic acid peptide analogs | [MThr1]tuftsin | Interleukin-6 secretion by macrophages | More active than parent peptide at 2 x 10-7 M | [6] |
Proposed Experimental Protocols for Evaluation
To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following are detailed methodologies for key initial experiments.
In Vitro Anticancer Activity Assessment
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, melanoma) and a non-cancerous control cell line (e.g., fibroblasts).
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
-
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental logic, the following diagrams are provided.
Caption: Hypothetical signaling pathway for the potential anticancer activity of this compound.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl-substituted metallocarbene antibiotics and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzylcyclobutanecarboxylic Acid: A Theoretical Exploration of Therapeutic Potential
Disclaimer: This document provides a theoretical overview of the potential therapeutic applications of 1-Benzylcyclobutanecarboxylic acid based on an analysis of its constituent chemical moieties. As of the latest available data, there are no published preclinical or clinical studies specifically investigating the biological activity of this compound. Therefore, the content herein is predictive and intended to guide future research.
Introduction
This compound is a small molecule characterized by the presence of a benzyl group attached to a cyclobutane carboxylic acid scaffold. While direct experimental data on its therapeutic utility is absent, the individual structural components have well-established roles in medicinal chemistry. The benzyl group is a recognized pharmacophore in numerous approved drugs, and the cyclobutane ring is increasingly utilized as a versatile scaffold to enhance drug-like properties. This whitepaper will explore the potential therapeutic applications of this compound by dissecting the pharmacological relevance of its structural motifs and proposing hypothetical mechanisms of action and experimental workflows for its investigation.
The Benzyl Group: A Privileged Pharmacophore
The benzyl group, consisting of a benzene ring attached to a methylene (-CH2-) group, is a common feature in a wide array of therapeutic agents.[1][2] Its lipophilic nature allows it to participate in hydrophobic interactions with biological targets, while the aromatic ring can engage in π-π stacking and cation-π interactions.
Potential Therapeutic Implications:
-
Anticancer Activity: The benzyl group is a key component of many anticancer drugs.[1] Its presence in this compound suggests potential for antiproliferative activity.
-
Neurological Activity: Benzyl-containing compounds are also found in drugs targeting the central nervous system (CNS).[2]
-
Antimicrobial Properties: Benzyl alcohol, a simple benzyl derivative, is used as a bacteriostatic preservative and topical antiparasitic agent, indicating the potential for antimicrobial applications.[3]
The Cyclobutane Ring: A Scaffold for Enhanced Drug Properties
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern drug design.[4][5][6] Its rigid, puckered structure offers several advantages over more flexible linear or larger cyclic systems.[7]
Key Attributes and Potential Benefits:
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4][7]
-
Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[8]
-
Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can enhance properties such as solubility and permeability.[4][6]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a non-classical bioisostere for other groups, such as a phenyl ring, offering a way to modulate a compound's properties while retaining its biological activity.[9][10][11][12][13]
Hypothetical Therapeutic Applications and Mechanisms of Action
Based on the analysis of its structural components, this compound could be investigated for several therapeutic applications. The combination of a pharmacophoric benzyl group with a stabilizing and conformationally restricting cyclobutane scaffold presents a compelling starting point for drug discovery.
Table 1: Postulated Therapeutic Targets and Mechanisms
| Potential Therapeutic Area | Postulated Target(s) | Hypothetical Mechanism of Action |
| Oncology | Kinases, Tubulin, Hormone Receptors | The benzyl group could interact with hydrophobic pockets in the active sites of kinases or other enzymes involved in cell proliferation. The cyclobutane scaffold would orient the benzyl group for optimal binding. |
| Infectious Diseases | Bacterial or Fungal Enzymes | Interference with essential metabolic pathways in pathogens. The carboxylic acid moiety could chelate metal ions crucial for enzyme function. |
| Central Nervous System Disorders | Receptors, Ion Channels | Modulation of neurotransmitter receptors or ion channels. The lipophilicity of the benzyl group could facilitate blood-brain barrier penetration. |
Proposed Experimental Protocols
Given the lack of existing data, a systematic investigation of this compound would require a multi-step approach, beginning with its chemical synthesis and proceeding to in vitro and in silico screening.
Synthesis of this compound
A plausible synthetic route to this compound could involve the alkylation of a cyclobutane precursor. One potential method is the reaction of a cyclobutanecarboxylate ester with benzyl bromide in the presence of a strong base like lithium diisopropylamide (LDA) to form the benzyl-substituted ester, followed by hydrolysis to the carboxylic acid.
Example Protocol:
-
Esterification of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is refluxed with methanol and a catalytic amount of sulfuric acid to yield methyl cyclobutanecarboxylate.
-
α-Benzylation: The methyl cyclobutanecarboxylate is treated with LDA in anhydrous THF at -78°C to form the corresponding enolate. Benzyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature.
-
Hydrolysis: The resulting methyl 1-benzylcyclobutanecarboxylate is then hydrolyzed using an aqueous solution of lithium hydroxide, followed by acidic workup to yield this compound.
Visualizing Concepts in Drug Discovery
To better illustrate the principles discussed in this whitepaper, the following diagrams are provided.
Caption: Key structural features of this compound.
Caption: The role of the cyclobutane ring as a functional scaffold.
Caption: A hypothetical workflow for in silico bioactivity prediction.
Future Directions and Conclusion
The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The structural rationale presented in this whitepaper, based on the well-documented roles of the benzyl group and the cyclobutane scaffold in medicinal chemistry, provides a strong foundation for initiating such studies.
Future research should focus on:
-
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce sufficient quantities of the compound for biological testing.
-
In Silico Screening: Employing computational methods to predict potential biological targets and ADMET properties to guide experimental efforts.[14][15]
-
In Vitro Assays: Screening the compound against a panel of relevant biological targets, such as cancer cell lines, microbial strains, or specific enzymes and receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to 1-Arylmethylcyclobutanecarboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Disclaimer: Publicly available research specifically detailing the synthesis, biological activity, and experimental protocols for 1-benzylcyclobutanecarboxylic acid derivatives is limited. This guide provides a comprehensive overview of the broader class of 1-arylmethylcyclobutanecarboxylic acid derivatives and their analogs, drawing upon established principles of medicinal chemistry and available data from structurally related compounds to highlight the potential of this scaffold in drug discovery.
Introduction
The cyclobutane motif has emerged as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] As a conformationally restricted isostere for larger or more flexible groups, the cyclobutane ring can help to optimize ligand-receptor interactions, improve metabolic stability, and reduce off-target effects.[1] When incorporated into a carboxylic acid structure, particularly with an arylethyl substituent at the 1-position, the resulting 1-arylmethylcyclobutanecarboxylic acid framework presents a compelling starting point for the design of novel therapeutics across various disease areas. This technical guide explores the synthesis, potential biological activities, and key experimental considerations for the investigation of this promising class of compounds.
Synthesis of the 1-Arylmethylcyclobutanecarboxylic Acid Scaffold
The construction of the core 1-arylmethylcyclobutanecarboxylic acid structure can be achieved through several synthetic strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
A common approach involves the [2+2] cycloaddition reaction to form the cyclobutane ring. For instance, the reaction of an appropriate ketene with an alkene can yield a cyclobutanone intermediate, which can then be further functionalized.
Alternatively, intramolecular cyclization reactions are a powerful tool for constructing the cyclobutane ring with a high degree of stereocontrol. Based on available literature for related structures, a plausible synthetic route is outlined below.
General Synthetic Scheme
A general retrosynthetic analysis suggests that the target 1-arylmethylcyclobutanecarboxylic acids can be derived from a substituted cyclobutanone. This key intermediate can be synthesized via a [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, and a suitably substituted alkene. The resulting cyclobutanone can then undergo a variety of transformations to introduce the carboxylic acid moiety and the arylethyl group.
Caption: Generalized synthetic workflow for 1-arylmethylcyclobutanecarboxylic acids.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound derivatives are not widely reported, the broader class of cyclobutane-containing molecules has shown significant activity in various therapeutic areas. The unique structural features of the 1-arylmethylcyclobutanecarboxylic acid scaffold suggest its potential as a modulator of several important biological targets.
As Enzyme Inhibitors
The rigid cyclobutane core can position the carboxylic acid and arylmethyl groups in a precise orientation to interact with the active site of an enzyme. For example, derivatives of 1-aminocyclobutanecarboxylic acid have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, exhibiting significant antifungal activity.[2]
Table 1: Illustrative Biological Activity of Related Cyclobutane Carboxylic Acid Derivatives (SDH Inhibitors)
| Compound ID | Target Organism | EC50 (mg/L)[2] |
| Analog A20 | Porcine SDH | IC50 = 3.73 µM |
| Analog A21 | Rhizoctonia solani | 0.03 |
| Analog A21 | Botrytis cinerea | 0.04 |
| Fluxapyroxad | Rhizoctonia solani | 0.02 |
| Fluxapyroxad | Botrytis cinerea | 0.20 |
| Boscalid | Rhizoctonia solani | 0.29 |
| Boscalid | Botrytis cinerea | 0.42 |
Note: The data presented are for 1-aminocyclobutanecarboxylic acid derivatives and are intended to be illustrative of the potential for this scaffold.
As Modulators of Nuclear Receptors
The conformational constraint provided by the cyclobutane ring can be advantageous in the design of ligands for nuclear receptors. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been successfully developed as a potent inverse agonist for the retinoic acid receptor-related orphan receptor-γt (ROR-γt), a key target for autoimmune diseases.[3]
Caption: Hypothetical signaling pathway for a nuclear receptor modulator.
Experimental Protocols
The evaluation of novel 1-arylmethylcyclobutanecarboxylic acid derivatives requires a suite of well-defined experimental protocols to assess their biological activity and properties.
General Protocol for Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.
-
Compound Preparation: Dissolve the test compounds (1-arylmethylcyclobutanecarboxylic acid derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds.
-
Assay Procedure:
-
Add a defined amount of the enzyme to the wells of a microplate.
-
Add the serially diluted test compounds to the wells and incubate for a predetermined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
General Protocol for Cell-Based Assay (e.g., Reporter Gene Assay for Nuclear Receptor Activity)
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium. Co-transfect the cells with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the 1-arylmethylcyclobutanecarboxylic acid derivatives or a vehicle control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized reporter activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Caption: A logical workflow for the evaluation of new chemical entities.
Conclusion
The 1-arylmethylcyclobutanecarboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The inherent structural properties of the cyclobutane ring, combined with the potential for diverse functionalization, offer medicinal chemists a versatile platform for the design of potent and selective modulators of various biological targets. While direct experimental data for this compound derivatives remain scarce, the information available for structurally related analogs strongly supports the continued investigation of this compound class. Future research focusing on the development of efficient synthetic routes and comprehensive biological evaluation will be crucial to unlocking the full therapeutic potential of these intriguing molecules.
References
An In-depth Technical Guide to the Structural Analysis of 1-Benzylcyclobutanecarboxylic Acid
Predicted Spectroscopic and Physicochemical Data
The following tables summarize the predicted physicochemical and spectroscopic data for 1-benzylcyclobutanecarboxylic acid.
| Physicochemical Properties | Predicted Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Colorless to white solid |
| Predicted ¹H NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| ~11-12 | Singlet (broad) |
| 7.20-7.35 | Multiplet |
| 3.10 | Singlet |
| 2.20-2.40 | Multiplet |
| 1.80-2.00 | Multiplet |
Note: The chemical shifts for the cyclobutane protons are expected to be complex due to restricted rotation and diastereotopicity.
| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~180-185 | C =O (carboxylic acid) |
| ~135-140 | Quaternary Ar-C |
| ~128-130 | Ar-C H |
| ~126-128 | Ar-C H |
| ~50-55 | Quaternary C -COOH |
| ~40-45 | -C H₂-Ph |
| ~30-35 | cyclobutane-C H₂ |
| ~15-20 | cyclobutane-C H₂ |
| Predicted Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 | O-H stretch (carboxylic acid dimer) |
| 3030-3100 | C-H stretch (aromatic) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600, 1450-1500 | C=C stretch (aromatic ring) |
| ~1210-1320 | C-O stretch (carboxylic acid) |
| 690-770 | C-H out-of-plane bend (monosubstituted benzene) |
| Predicted Mass Spectrometry (MS) Data | |
| m/z | Predicted Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 145 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and structural characterization of this compound.
2.1. Synthesis of this compound
A plausible synthetic route could involve the alkylation of a cyclobutane precursor. One such method could be adapted from the synthesis of other 1-substituted cyclobutanecarboxylic acids.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Strong base (e.g., Sodium Hydride)
-
Benzyl bromide
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a solution of 1,1-cyclobutanedicarboxylic acid in anhydrous THF, add a strong base (e.g., two equivalents of NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 1-benzyl-1,1-cyclobutanedicarboxylic acid, is then decarboxylated by heating to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
2.2. Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Further characterization can be achieved using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatography (GC) system for sample introduction.
-
Data Acquisition: Obtain a mass spectrum, noting the molecular ion peak and the fragmentation pattern.
Visualizations
The following diagrams illustrate the proposed synthesis and analytical workflow.
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for the structural elucidation of this compound.
Determining the Solubility of 1-Benzylcyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-benzylcyclobutanecarboxylic acid in various solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the experimental protocols and expected solubility trends based on the general principles of carboxylic acids. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies.
Introduction to Solubility and its Importance
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. It influences a drug's bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, understanding its solubility in different solvent systems—ranging from aqueous buffers to organic solvents—is fundamental for its potential applications in pharmaceuticals and other chemical industries.
Carboxylic acids, as a class of compounds, exhibit a wide range of solubilities that are dependent on their molecular structure, the polarity of the solvent, and the pH of the medium.[1][2] Generally, carboxylic acids with fewer carbon atoms are more soluble in water, while solubility decreases as the carbon chain length increases.[1] They are typically soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][2]
Expected Solubility Profile of this compound
Based on the structure of this compound, which contains both a polar carboxylic acid group and a nonpolar benzyl and cyclobutane moiety, its solubility is expected to vary significantly with the solvent's polarity.
Table 1: Predicted Solubility of this compound in Different Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with protic solvents, but the large nonpolar benzyl and cyclobutane groups will limit solubility, especially in water.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar benzyl and cyclobutane parts of the molecule will interact favorably with nonpolar solvents, but the polar carboxylic acid group will be poorly solvated, limiting overall solubility.[1] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-dependent | At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. At pH values below its pKa, it will be in its less soluble neutral form. |
Experimental Determination of Solubility
The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.
Experimental Workflow
The general workflow for determining the solubility of this compound is illustrated in the diagram below.
Caption: Experimental workflow for solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation : Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Solvent Addition : Add a precise volume of the desired solvent to the vial.
-
Equilibration : Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation : After equilibration, allow the suspension to stand to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.[4]
-
Quantification : Analyze the clear supernatant to determine the concentration of the dissolved this compound. Common analytical techniques include UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).[3][5]
-
Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Analytical Methodologies for Concentration Determination
The choice of analytical method for quantifying the dissolved compound depends on its properties, such as whether it has a chromophore for UV-Vis detection.
UV-Vis Spectroscopy
If this compound has a suitable chromophore (the benzyl group should provide UV absorbance), UV-Vis spectroscopy can be a straightforward method for quantification.[6]
-
Wavelength Selection : Scan a solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.[7]
-
Sample Analysis : Measure the absorbance of the filtered supernatant from the solubility experiment and use the calibration curve to determine its concentration.
Caption: UV-Vis quantification workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices.[5]
-
Method Development : Develop an HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve : Prepare and run a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.[5]
-
Sample Analysis : Inject the filtered supernatant into the HPLC system and determine the peak area corresponding to the compound.
-
Concentration Calculation : Use the calibration curve to calculate the concentration of the compound in the sample.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. enamine.net [enamine.net]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. rootspress.org [rootspress.org]
- 7. researchgate.net [researchgate.net]
Preliminary Studies on the Mechanism of Action of 1-Benzylcyclobutanecarboxylic Acid: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-Benzylcyclobutanecarboxylic acid will find a notable absence of publicly available data on its mechanism of action. Despite targeted searches for its biological activity, enzyme inhibition, receptor binding, and cellular effects, no specific preclinical or mechanistic studies detailing its pharmacological properties have been identified in the public domain.
This in-depth technical guide aims to provide a comprehensive overview of the current landscape of research surrounding this compound. However, extensive database searches have revealed a significant gap in the scientific literature regarding its mechanism of action. At present, there are no published studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways associated with this compound.
The core requirements of this guide—to present structured quantitative data, detailed experimental methodologies, and visual diagrams of signaling pathways—cannot be fulfilled due to the lack of primary research on this compound.
Future Directions and Unexplored Potential
The absence of data presents a unique opportunity for novel research in the field. Preliminary investigations into the biological effects of this compound could focus on a variety of screening platforms to identify potential molecular targets.
Potential Experimental Workflows
Researchers initiating studies on this compound could consider a tiered approach to elucidate its mechanism of action. A possible experimental workflow is outlined below.
Caption: A potential experimental workflow for elucidating the mechanism of action of a novel compound.
This guide will be updated as new research on this compound becomes available. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound's potential therapeutic applications.
Methodological & Application
Synthesis of 1-Benzylcyclobutanecarboxylic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the synthesis of 1-Benzylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is a reliable method for researchers, scientists, and professionals in the field of drug development, starting from commercially available reagents.
Abstract
This compound is synthesized in a two-step process. The first step involves the alkylation of cyclobutanecarbonitrile with benzyl bromide using sodium amide as a base to yield 1-benzylcyclobutanecarbonitrile. The subsequent step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure reproducibility.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzylcyclobutanecarbonitrile
This procedure details the alkylation of cyclobutanecarbonitrile.
Materials:
-
Cyclobutanecarbonitrile
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
Benzyl bromide
-
Ammonium chloride (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, suspend sodium amide in anhydrous diethyl ether.
-
With stirring, add cyclobutanecarbonitrile dropwise to the suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the carbanion.
-
Cool the reaction mixture to room temperature.
-
Add benzyl bromide dropwise via the dropping funnel. An exothermic reaction will be observed. Maintain the reaction temperature at or near reflux.
-
After the addition of benzyl bromide is complete, stir the mixture at reflux for an additional 3 hours.
-
Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-benzylcyclobutanecarbonitrile.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure outlines the hydrolysis of the nitrile intermediate.
Materials:
-
1-Benzylcyclobutanecarbonitrile
-
Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beaker
-
Ice bath
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-benzylcyclobutanecarbonitrile.
-
Slowly add a mixture of sulfuric acid and water to the nitrile.
-
Heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate.
-
Carefully acidify the bicarbonate washings with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid. An ice bath can be used to aid precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Data Presentation
| Parameter | 1-Benzylcyclobutanecarbonitrile | This compound |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄O₂ |
| Molecular Weight | 171.24 g/mol | 190.23 g/mol |
| Typical Yield | 75-85% | 80-90% |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point (nitrile) | Not specified | Not applicable |
| Melting Point (acid) | Not applicable | Not specified |
Note: Specific boiling and melting points should be determined experimentally and compared to literature values for characterization.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 2: Detailed experimental workflow for the two-step synthesis.
Experimental protocol for 1-Benzylcyclobutanecarboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-benzylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the preparation of cyclobutanecarboxylic acid via the decarboxylation of 1,1-cyclobutanedicarboxylic acid. The subsequent step involves the α-alkylation of cyclobutanecarboxylic acid with benzyl bromide using a strong, non-nucleophilic base. This protocol offers a clear and reproducible methodology for obtaining the target compound.
Introduction
Cyclobutane derivatives are of significant interest in drug discovery and development due to their ability to introduce conformational rigidity and unique three-dimensional structures into molecules. This compound, in particular, serves as a key intermediate for the synthesis of various biologically active compounds and novel materials. The protocol outlined herein describes a robust and accessible method for its preparation in a laboratory setting.
Overall Reaction Scheme
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Cyclobutanecarboxylic Acid
This procedure is adapted from the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][2]
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distillation apparatus
-
Heating mantle or oil bath
-
Receiving flask
Procedure:
-
Place 1,1-cyclobutanedicarboxylic acid into a distillation flask.
-
Assemble the distillation apparatus. It is recommended to use a short path distillation head.
-
Heat the flask using a heating mantle or an oil bath to approximately 160-170 °C.
-
Carbon dioxide evolution will be observed as the decarboxylation reaction proceeds.
-
Continue heating until the evolution of CO₂ ceases.
-
Increase the temperature to distill the crude cyclobutanecarboxylic acid. Collect the fraction boiling between 189-195 °C.[1]
-
The collected liquid is cyclobutanecarboxylic acid. For higher purity, a second distillation can be performed.
Expected Yield: 86-91%[1]
Step 2: Synthesis of this compound
This protocol is based on the general principle of α-alkylation of carboxylic acid enolates.[3][4][5][6]
Materials:
-
Cyclobutanecarboxylic acid
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Dissolve cyclobutanecarboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 equivalents) dropwise via syringe. The use of a slight excess of LDA ensures complete deprotonation to form the dianion.
-
Allow the solution to stir at -78 °C for 30-60 minutes.
-
Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Let the reaction mixture stir at -78 °C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | 191.5–193.5 | 86-91 |
| This compound | C₁₂H₁₄O₂ | 190.24 | - | - |
Note: The yield for the α-alkylation step is dependent on the specific reaction conditions and purification method.
Workflow Diagram
Figure 2: Detailed workflow for the two-step synthesis.
Safety Precautions
-
1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium diisopropylamide (LDA): Highly flammable and corrosive. Reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Benzyl bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate PPE.
-
Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.
-
Dry ice/acetone bath: Extremely cold. Avoid direct skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
References
- 1. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Benzylcyclobutanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylcyclobutanecarboxylic acid is a unique molecule that combines the rigid, conformationally constrained cyclobutane ring with a flexible benzyl group and a polar carboxylic acid moiety. While specific medicinal chemistry applications of this exact compound are not extensively documented in publicly available literature, its structural components are prevalent in a wide range of biologically active molecules. The cyclobutane scaffold is increasingly utilized by medicinal chemists to enhance metabolic stability, improve selectivity, and provide novel intellectual property. The benzyl group can engage in hydrophobic and aromatic interactions within protein binding pockets, and the carboxylic acid function is a common feature in drugs, often acting as a key pharmacophore for target binding.
These application notes provide a theoretical framework for the potential uses of this compound as a scaffold in drug discovery, drawing parallels from the known biological activities of structurally related compounds. Detailed, hypothetical protocols for its synthesis and for screening its potential biological activities are also presented.
Potential Medicinal Chemistry Applications
Based on the activities of related cyclobutane and benzyl-containing carboxylic acids, this compound could serve as a valuable starting point for the development of novel therapeutics in several areas:
-
Oncology: Many anticancer agents incorporate aromatic and carboxylic acid features to interact with enzyme active sites or protein-protein interfaces. The rigid cyclobutane core could be used to orient the benzyl and carboxyl groups in a specific 3D arrangement to target kinases, proteases, or protein-protein interactions involved in cancer signaling pathways.
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid and an aromatic moiety. The unique geometry of this compound could lead to the development of selective cyclooxygenase (COX) inhibitors with improved side-effect profiles.
-
Antimicrobial Agents: The combination of a hydrophobic benzyl group and a polar carboxylic acid could be explored for antibacterial or antifungal activity, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.
Data Presentation: Hypothetical Biological Activities
The following tables summarize hypothetical quantitative data for derivatives of this compound in various potential therapeutic areas. This data is illustrative and intended to guide the design of screening campaigns.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Target | IC50 (µM) | Cell Line |
| BCB-001 | Unmodified | - | >100 | MCF-7 (Breast) |
| BCB-002 | 4-Chloro-benzyl | EGFR Kinase | 5.2 | A549 (Lung) |
| BCB-003 | 3,5-Difluoro-benzyl | MEK1 | 1.8 | HT-29 (Colon) |
| BCB-004 | 4-Methoxy-benzyl | Bcl-2 | 8.7 | Jurkat (Leukemia) |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BCB-005 | Unmodified | 25.4 | 10.1 | 2.5 |
| BCB-006 | 4-Fluoro-benzyl | 15.8 | 0.9 | 17.6 |
| BCB-007 | 2-Methyl-benzyl | 30.1 | 5.3 | 5.7 |
Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BCB-008 | Unmodified | 64 | >128 | 128 |
| BCB-009 | 4-Trifluoromethyl-benzyl | 8 | 32 | 16 |
| BCB-010 | 3,4-Dichloro-benzyl | 4 | 16 | 8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of this compound starting from commercially available materials.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (distillation apparatus, separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of diethyl malonate in absolute ethanol, add the sodium ethoxide solution dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Synthesis of Cyclobutanecarboxylic Acid
-
Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate by refluxing with an aqueous solution of KOH in ethanol for 8-12 hours.
-
Remove the ethanol by distillation.
-
Acidify the aqueous residue with concentrated HCl to a pH of ~1.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄ and remove the solvent.
-
Heat the resulting 1,1-cyclobutanedicarboxylic acid to its melting point (around 155-160°C) to induce decarboxylation until gas evolution ceases.
-
Purify the resulting cyclobutanecarboxylic acid by distillation.
Step 3: Synthesis of this compound
-
Dissolve the cyclobutanecarboxylic acid in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Add a solution of LDA (typically 2 equivalents) in THF dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: In Vitro Anticancer Screening - MTT Assay
This protocol describes a general method for assessing the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for a this compound derivative targeting a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Hypothetical Inhibition of an RTK Signaling Pathway
Caption: Hypothetical inhibition of an RTK signaling pathway.
Disclaimer: The application notes, protocols, and data presented here are for illustrative and informational purposes only. They are based on the chemical properties of the structural motifs within this compound and are intended to guide further research. The actual biological activities and optimal experimental conditions would need to be determined through rigorous scientific investigation.
Application Note: Recrystallization of 1-Benzylcyclobutanecarboxylic Acid
Abstract
This application note details a standardized protocol for the purification of 1-Benzylcyclobutanecarboxylic acid via recrystallization. This method effectively removes impurities by leveraging the differential solubility of the compound in a selected solvent system at varying temperatures. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development requiring a high-purity crystalline product. All quantitative data is summarized, and a detailed experimental workflow is provided.
Introduction
This compound is a carboxylic acid derivative with potential applications in the synthesis of novel organic molecules and active pharmaceutical ingredients. As with many synthetic compounds, the crude product often contains impurities from starting materials, byproducts, and residual solvents. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the observation that the solubility of most solids in a solvent increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[3][4] The selection of an appropriate solvent is critical for successful recrystallization; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For carboxylic acids, polar solvents such as water or alcohols are often suitable.[5]
Experimental Protocol
This protocol provides a step-by-step method for the recrystallization of this compound.
2.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95%)
-
Distilled water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
2.2. Procedure
-
Solvent Selection: Based on the general solubility of carboxylic acids, a mixed solvent system of ethanol and water is chosen. Carboxylic acids typically show good solubility in alcohols like ethanol and lower solubility in water.[5] This combination allows for fine-tuning of the solvent polarity to achieve optimal recrystallization conditions.
-
Dissolution:
-
Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., 3-5 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]
-
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the pre-heated flask.
-
Quickly pour the hot solution through the filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[2][6]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.[3]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask.
-
Moisten the filter paper in the Buchner funnel with a small amount of the cold ethanol/water filtrate.
-
Turn on the vacuum and swirl the crystalline mixture (slurry) in the Erlenmeyer flask, then pour it into the center of the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
| Parameter | Value |
| Mass of Crude Compound (g) | ~1.0 |
| Recrystallization Solvent | Ethanol/Water |
| Initial Volume of Ethanol (mL) | 3-5 |
| Dissolution Temperature (°C) | ~78 (Boiling point of Ethanol) |
| Crystallization Time (min) | 30-60 |
| Ice Bath Cooling Time (min) | 15-20 |
| Expected Yield (%) | > 85% |
| Appearance of Purified Product | White crystalline solid |
Visualization
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
Scale-up Synthesis of 1-Benzylcyclobutanecarboxylic Acid: Application Notes and Protocols
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-Benzylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route involves the initial benzylation of cyclobutanecarbonitrile to form 1-benzylcyclobutanecarbonitrile, followed by its hydrolysis to the target carboxylic acid. This method is designed to be robust, scalable, and suitable for implementation in research and process chemistry laboratories. All quantitative data is summarized in tables, and detailed experimental procedures are provided.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid cyclobutane scaffold and the presence of both lipophilic benzyl and polar carboxylic acid moieties make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The development of a reliable and scalable synthesis is therefore crucial for enabling its broader use in drug discovery and development programs. The synthetic approach detailed herein is designed for efficiency and scalability, starting from commercially available materials.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, starting with the synthesis of the key intermediate, 1-benzylcyclobutanecarbonitrile.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzylcyclobutanecarbonitrile
This procedure details the α-benzylation of cyclobutanecarbonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanecarbonitrile | 81.12 | 50.0 g | 0.616 |
| Sodium Amide (NaNH₂) | 39.01 | 26.5 g | 0.678 |
| Benzyl Bromide | 171.04 | 111.4 g (77.9 mL) | 0.651 |
| Anhydrous Toluene | - | 500 mL | - |
| Saturated NH₄Cl (aq) | - | 250 mL | - |
| Brine | - | 250 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Table 1: Reagents for the synthesis of 1-Benzylcyclobutanecarbonitrile.
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium amide (26.5 g, 0.678 mol) and anhydrous toluene (200 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of cyclobutanecarbonitrile (50.0 g, 0.616 mol) in anhydrous toluene (100 mL) to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzyl bromide (111.4 g, 0.651 mol) in anhydrous toluene (200 mL) dropwise over 1 hour, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (250 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with brine (250 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-benzylcyclobutanecarbonitrile as a colorless oil.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 8 hours |
| Purity (GC-MS) | >95% |
| Boiling Point | ~110-115 °C at 1 mmHg |
Table 2: Expected quantitative data for the synthesis of 1-Benzylcyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-Benzylcyclobutanecarbonitrile to this compound
This procedure details the hydrolysis of the nitrile to the corresponding carboxylic acid. Both acidic and basic hydrolysis methods are provided.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzylcyclobutanecarbonitrile | 171.24 | 80.0 g | 0.467 |
| Sulfuric Acid (98%) | 98.08 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| Diethyl Ether | - | 500 mL | - |
| Saturated NaHCO₃ (aq) | - | - | - |
| 5 M HCl (aq) | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Table 3: Reagents for acidic hydrolysis.
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add sulfuric acid (150 mL) to water (150 mL) with cooling.
-
To the cooled sulfuric acid solution, add 1-benzylcyclobutanecarbonitrile (80.0 g, 0.467 mol).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with water (200 mL).
-
Extract the carboxylic acid from the organic phase with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the combined bicarbonate extracts with diethyl ether (100 mL) to remove any non-acidic impurities.
-
Cool the aqueous bicarbonate solution in an ice bath and acidify to pH 1-2 with 5 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzylcyclobutanecarbonitrile | 171.24 | 80.0 g | 0.467 |
| Sodium Hydroxide (NaOH) | 40.00 | 56.0 g | 1.40 |
| Ethanol | - | 300 mL | - |
| Water | 18.02 | 300 mL | - |
| 5 M HCl (aq) | - | - | - |
| Diethyl Ether | - | 300 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Table 4: Reagents for basic hydrolysis.
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzylcyclobutanecarbonitrile (80.0 g, 0.467 mol), sodium hydroxide (56.0 g, 1.40 mol), ethanol (300 mL), and water (300 mL).
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 5 M hydrochloric acid.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., heptane/ethyl acetate) to yield pure this compound.
Expected Results:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Yield | 80-90% | 85-95% |
| Reaction Time | 12 hours | 24 hours |
| Purity (HPLC) | >98% | >98% |
| Melting Point | ~105-107 °C | ~105-107 °C |
Table 5: Comparison of expected quantitative data for hydrolysis methods.
Logical Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium amide is highly reactive with water and flammable. Handle under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with appropriate caution.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scalable synthesis of this compound. The two-step route is efficient and utilizes readily available starting materials and reagents. The detailed experimental procedures and expected quantitative outcomes should enable researchers, scientists, and drug development professionals to successfully prepare this important building block for their research and development activities.
Application Notes and Protocols for the Analytical Characterization of 1-Benzylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-Benzylcyclobutanecarboxylic acid. The following protocols and data are intended to serve as a guide for researchers in pharmaceutical development and related fields.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. Spectroscopy, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides detailed information about the molecular structure. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are utilized to assess the purity and quantify the compound.
Predicted Analytical Data
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Carboxylic Acid (-COOH): ~10.0-13.0 ppm (broad singlet) |
| Aromatic Protons (C₆H₅): ~7.2-7.4 ppm (multiplet) | ||
| Benzylic Protons (-CH₂-Ph): ~2.8-3.2 ppm (singlet or multiplet) | ||
| Cyclobutane Protons: ~1.8-2.6 ppm (multiplets) | ||
| ¹³C NMR | Chemical Shift (δ) | Carboxylic Carbon (-COOH): ~175-185 ppm |
| Aromatic Carbons (C₆H₅): ~125-140 ppm | ||
| Benzylic Carbon (-CH₂-Ph): ~40-50 ppm | ||
| Quaternary Cyclobutane Carbon: ~45-55 ppm | ||
| Other Cyclobutane Carbons: ~20-35 ppm | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad)[1][2][3] |
| C=O Stretch (Carboxylic Acid): 1690-1760 cm⁻¹ (strong)[1][3] | ||
| Aromatic C-H Stretch: ~3000-3100 cm⁻¹ | ||
| Aliphatic C-H Stretch: ~2850-3000 cm⁻¹ | ||
| C-O Stretch (Carboxylic Acid): 1210-1320 cm⁻¹[3] | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 190.23 (for C₁₂H₁₄O₂) |
| (Electron Ionization) | Key Fragments | |
| m/z = 145 ([M-COOH]⁺) | ||
| m/z = 91 ([C₇H₇]⁺, tropylium ion) | ||
| HPLC (Reverse-Phase) | Retention Time (tR) | Dependent on specific column and mobile phase conditions. |
| GC-MS (as TMS derivative) | Retention Time (t_R) | Dependent on specific column and temperature program. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Protocol:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C=O, C-O, and C-H bonds.[1][2][3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).
-
Ionization: Ionize the sample using a standard method like Electron Ionization (typically at 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Propose fragmentation pathways consistent with the structure of the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify it in a mixture.
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form. A typical starting point could be a 50:50 (v/v) mixture.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Analysis: Run the sample and determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area. For quantification, a calibration curve with standards of known concentrations should be prepared.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the volatility and thermal stability of this compound, often after derivatization, and to identify impurities.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Protocol:
-
Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis. A derivatization step is typically required. A common method is silylation:
-
Dissolve the sample in an aprotic solvent (e.g., acetonitrile or pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Scan Range: m/z 40-500.
-
-
Analysis: Identify the peak corresponding to the derivatized this compound and any impurities based on their retention times and mass spectra.
Visualized Workflows and Relationships
Caption: Overall workflow for the synthesis, purification, and analytical characterization.
Caption: Relationship between analytical techniques and the information they provide.
References
Application Notes and Protocols: Synthesis of 1-Benzylcyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 1-benzylcyclobutanecarboxylic acid and thionyl chloride to produce 1-benzylcyclobutanecarbonyl chloride. This acyl chloride is a valuable reactive intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The following sections detail the reaction mechanism, provide a representative experimental protocol, and discuss the applications of the product in drug development.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Acyl chlorides are highly reactive and serve as versatile synthons for the preparation of esters, amides, and ketones. The reaction of this compound with thionyl chloride provides a direct route to 1-benzylcyclobutanecarbonyl chloride, an important building block for introducing the 1-benzylcyclobutyl moiety into larger molecules. This structural motif is of interest in medicinal chemistry due to its potential to confer unique steric and conformational properties to drug candidates.
Reaction Mechanism
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][2] The formation of these gaseous byproducts helps to drive the reaction to completion.
Experimental Protocol
The following is a representative protocol for the synthesis of 1-benzylcyclobutanecarbonyl chloride. This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3] Researchers should optimize the reaction conditions for their specific scale and equipment.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., toluene)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and a drying tube. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve the carboxylic acid in a minimal amount of anhydrous DCM.
-
Thionyl Chloride Addition: Under a gentle flow of inert gas, slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[4]
-
Reaction: The reaction mixture is then heated to reflux (typically 40-50 °C for DCM) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., sodium hydroxide solution) to neutralize the corrosive and toxic vapors.
-
Purification: The crude 1-benzylcyclobutanecarbonyl chloride can be purified by distillation under reduced pressure to yield the final product.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| Thionyl chloride | 1.5 - 2.0 eq | Reagent and solvent (if used neat) |
| Solvent | Anhydrous Dichloromethane | Optional, can also be run neat |
| Catalyst | N,N-Dimethylformamide | Optional, a few drops |
| Temperature | Reflux (40-78 °C) | Dependent on the solvent used |
| Reaction Time | 2 - 4 hours | Monitor for cessation of gas evolution |
| Yield | > 90% (Typical) | Dependent on purity of starting material and reaction conditions |
Applications in Drug Development
1-Benzylcyclobutanecarbonyl chloride is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to readily react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
-
Amide Synthesis: The reaction with primary or secondary amines yields the corresponding amides. Amide bonds are a cornerstone of peptide and protein structure and are found in a vast number of pharmaceutical agents. The incorporation of the 1-benzylcyclobutyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Ester Synthesis: Esterification with alcohols or phenols provides access to a range of ester derivatives. These can be designed as prodrugs to improve bioavailability or as active compounds themselves.
-
Friedel-Crafts Acylation: The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 1-benzylcyclobutanecarbonyl moiety onto aromatic rings, leading to the formation of ketones that can serve as scaffolds for further elaboration.
Visualizations
Caption: Reaction mechanism for the formation of 1-benzylcyclobutanecarbonyl chloride.
Caption: Experimental workflow for the synthesis of 1-benzylcyclobutanecarbonyl chloride.
References
Application Notes and Protocols for the Esterification of 1-Benzylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 1-benzylcyclobutanecarboxylic acid, a sterically hindered carboxylic acid. The protocols are based on well-established esterification methodologies and are adapted for this specific substrate.
Introduction
This compound is a sterically hindered carboxylic acid, which can present challenges for standard esterification reactions. The bulky benzyl and cyclobutane groups adjacent to the carboxyl functionality can impede the approach of the alcohol nucleophile. Therefore, selection of an appropriate esterification method is crucial to achieve good yields. This document outlines three common and effective methods for the esterification of sterically hindered carboxylic acids: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.
Comparative Data of Esterification Methods
The following table summarizes representative quantitative data for the esterification of sterically hindered carboxylic acids using different methods. Please note that these are typical values and may vary for this compound.
| Method | Alcohol | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 12-24 | 60-80 |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 12-24 | 60-80 | |
| Steglich Esterification | tert-Butanol | DCC, DMAP | Dichloromethane | RT | 2-6 | 85-95[1][2] |
| Phenol | EDC, DMAP | Dichloromethane | RT | 3-8 | 70-90[3] | |
| Mitsunobu Reaction | Phenol | DEAD, PPh₃ | THF | 0 to RT | 2-12 | 80-95[4][5] |
| Isopropanol | DIAD, PPh₃ | THF | 0 to RT | 4-16 | 75-90[6][7] |
*Note: These are representative yields for sterically hindered carboxylic acids and not experimentally determined values for this compound.
Experimental Protocols
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed esterification method. It is an equilibrium process, and to drive the reaction towards the ester product, a large excess of the alcohol is typically used as the solvent.[8]
Protocol for the Synthesis of Methyl 1-Benzylcyclobutanecarboxylate:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of methanol, which will also serve as the solvent (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the excess methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl 1-benzylcyclobutanecarboxylate.
Diagram of Fischer Esterification Workflow:
References
- 1. cerritos.edu [cerritos.edu]
- 2. Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: 1-Benzylcyclobutanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzylcyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory-scale synthesis involves a two-step process:
-
Alkylation: Reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form 1-benzylcyclobutanecarbonitrile.
-
Hydrolysis: Conversion of the resulting nitrile to the carboxylic acid, typically under acidic or basic conditions.
Another potential route involves the direct alkylation of a phenylacetic acid derivative with 1,3-dibromopropane, though this can be more challenging.
Q2: What are the most common impurities I should expect in my synthesis?
A2: The impurities largely depend on the synthetic route and reaction conditions. The most frequently encountered impurities are:
-
Unreacted Starting Materials: Phenylacetonitrile and 1,3-dibromopropane.
-
Di-alkylation Product: 1,3-bis(cyanophenylmethyl)propane, formed from the reaction of two molecules of phenylacetonitrile with one molecule of 1,3-dibromopropane.
-
Intermediate Amide: 1-Benzylcyclobutanecarboxamide, resulting from incomplete hydrolysis of the nitrile.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and purification, as well as inorganic salts from workup procedures.
Q3: How can I detect and quantify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of 1-Benzylcyclobutanecarbonitrile in the Alkylation Step
Symptoms:
-
A significant amount of unreacted phenylacetonitrile is observed in the crude product analysis (e.g., by GC or TLC).
-
The formation of a viscous, polymeric material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Base: The base is not strong enough or used in insufficient quantity to fully deprotonate the phenylacetonitrile. | Use a stronger base such as sodium hydride (NaH) or sodium amide (NaNH2) in an anhydrous aprotic solvent like THF or DMF. Ensure at least one equivalent of base is used. |
| Reaction Temperature Too Low: The reaction rate is too slow, leading to incomplete conversion. | Gradually increase the reaction temperature while carefully monitoring for side reactions. A typical range is 25-60 °C. |
| Poor Quality Reagents: 1,3-dibromopropane may have degraded, or the solvent may contain water. | Use freshly distilled 1,3-dibromopropane and ensure all solvents are anhydrous. |
Issue 2: High Levels of the Di-alkylation Impurity (1,3-bis(cyanophenylmethyl)propane)
Symptoms:
-
A significant peak corresponding to the di-alkylation product is observed in HPLC or GC-MS analysis of the crude nitrile.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry: Using an excess of phenylacetonitrile relative to 1,3-dibromopropane. | Use a slight excess (1.1-1.2 equivalents) of 1,3-dibromopropane. |
| Slow Addition of Alkylating Agent: Adding the phenylacetonitrile anion solution to the 1,3-dibromopropane can favor the second alkylation. | Add the 1,3-dibromopropane slowly to the solution of the deprotonated phenylacetonitrile. This maintains a low concentration of the alkylating agent. |
Issue 3: Incomplete Hydrolysis of 1-Benzylcyclobutanecarbonitrile
Symptoms:
-
The presence of the starting nitrile or the intermediate amide (1-Benzylcyclobutanecarboxamide) in the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature: The hydrolysis reaction has not gone to completion. | Increase the reaction time and/or temperature. For acidic hydrolysis, refluxing in a mixture of acetic acid and sulfuric acid is common. For basic hydrolysis, refluxing with a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) is effective. |
| Inadequate Acid or Base Concentration: The concentration of the acid or base is too low to drive the reaction to completion. | Use a higher concentration of the acid or base. For example, a 50% aqueous sulfuric acid solution can be used. |
Summary of Common Impurities
| Impurity Name | Structure | Potential Cause | Recommended Analytical Method |
| Phenylacetonitrile | Ph-CH2-CN | Incomplete reaction during alkylation. | GC-MS, HPLC |
| 1,3-Dibromopropane | Br-(CH2)3-Br | Incomplete reaction during alkylation. | GC-MS |
| 1,3-bis(cyanophenylmethyl)propane | Ph-CH(CN)-(CH2)3-CH(CN)-Ph | Incorrect stoichiometry or addition order in the alkylation step. | HPLC, LC-MS, NMR |
| 1-Benzylcyclobutanecarboxamide | (PhCH2)C4H6-CONH2 | Incomplete hydrolysis of the nitrile intermediate. | HPLC, LC-MS |
Experimental Protocols
Key Experiment: Synthesis of 1-Benzylcyclobutanecarbonitrile
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere, a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1,3-dibromopropane (1.2 eq.) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction is carefully quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Key Experiment: Hydrolysis of 1-Benzylcyclobutanecarbonitrile
Materials:
-
1-Benzylcyclobutanecarbonitrile
-
Sulfuric Acid
-
Acetic Acid
-
Water
Procedure:
-
A mixture of 1-benzylcyclobutanecarbonitrile (1.0 eq.), glacial acetic acid, and 50% aqueous sulfuric acid is heated to reflux.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
The reaction mixture is cooled and poured onto ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol/water or toluene) for further purification.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Synthesis of 1-Benzylcyclobutanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and increase the yield of 1-Benzylcyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare this compound with a good yield?
A1: A robust and high-yielding method involves a three-step sequence starting from commercially available cyclobutanecarboxylic acid. The overall strategy is to first convert the carboxylic acid to a nitrile, which then undergoes an α-alkylation with benzyl bromide. The final step is the hydrolysis of the nitrile back to the desired carboxylic acid. This approach is generally favored due to the relatively high acidity of the α-proton in the nitrile, facilitating the key C-C bond formation.
Q2: What are the critical parameters to control during the α-alkylation step?
A2: The α-alkylation is the most critical step for maximizing the yield. Key parameters include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base (LDA). Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature Control: The deprotonation with LDA should be performed at a low temperature (typically -78 °C) to prevent side reactions. The subsequent alkylation with benzyl bromide can be gradually warmed to room temperature.
-
Stoichiometry of the Base: Use of slightly more than one equivalent of LDA is crucial to ensure complete deprotonation of the cyclobutanecarbonitrile.
Q3: I am observing a low yield after the final hydrolysis step. What could be the issue?
A3: A low yield after hydrolysis can stem from several factors. Incomplete hydrolysis is a common issue, especially with sterically hindered nitriles. Ensure that the reaction is heated under reflux for a sufficient amount of time. Additionally, the purification process after hydrolysis is critical. The product, being a carboxylic acid, may require careful extraction and purification to avoid losses. Consider performing the hydrolysis under acidic conditions to directly yield the carboxylic acid, which can simplify the workup.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the conversion of cyclobutanecarboxylic acid to cyclobutanecarbonitrile. | Incomplete reaction due to insufficient reagent or reaction time. | Ensure the use of a slight excess of chlorosulfonylisocyanate and allow the reaction to proceed until CO2 evolution ceases completely. Monitor the reaction by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C≡N stretch of the nitrile. |
| Multiple products observed after the alkylation of cyclobutanecarbonitrile. | 1. Incomplete deprotonation leading to unreacted starting material. 2. Dialkylation of the nitrile. 3. Side reactions of benzyl bromide with the base. | 1. Ensure the use of at least 1.1 equivalents of freshly prepared LDA. 2. Add the benzyl bromide slowly at low temperature to control the reaction and minimize dialkylation. Use a slight excess of the nitrile relative to benzyl bromide. 3. Add the benzyl bromide after the deprotonation is complete and maintain a low temperature during the initial phase of the addition. |
| Difficulty in isolating the product after hydrolysis. | The product may be partially soluble in the aqueous layer, especially if the pH is not optimal for extraction. | After hydrolysis, ensure the aqueous layer is acidified to a pH of 1-2 to fully protonate the carboxylate. Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate, and perform multiple extractions to maximize recovery. |
| The final product is impure and difficult to crystallize. | Contamination with unreacted starting materials or byproducts from the alkylation step. | Purify the intermediate 1-benzylcyclobutanecarbonitrile by column chromatography before proceeding to the hydrolysis step. The final carboxylic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate. |
Experimental Protocols
Step 1: Synthesis of Cyclobutanecarbonitrile
This protocol describes the conversion of cyclobutanecarboxylic acid to cyclobutanecarbonitrile.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclobutanecarboxylic acid | 100.12 | 10.0 g | 0.10 |
| Chlorosulfonylisocyanate | 141.53 | 14.8 g (10.5 mL) | 0.105 |
| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 g (15.8 mL) | 0.205 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a solution of cyclobutanecarboxylic acid in dichloromethane, add chlorosulfonylisocyanate dropwise at room temperature.
-
Heat the mixture to reflux until the evolution of CO2 ceases (approximately 1-2 hours).
-
Cool the reaction mixture to 0 °C and add N,N-dimethylformamide (DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford cyclobutanecarbonitrile. A typical yield is around 65-75%.[1]
Step 2: Synthesis of 1-Benzylcyclobutanecarbonitrile
This protocol details the α-alkylation of cyclobutanecarbonitrile with benzyl bromide using Lithium Diisopropylamide (LDA) as the base.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclobutanecarbonitrile | 81.12 | 5.0 g | 0.0616 |
| Diisopropylamine | 101.19 | 6.8 g (9.4 mL) | 0.0678 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.1 mL | 0.0678 |
| Benzyl bromide | 171.04 | 10.5 g (7.3 mL) | 0.0616 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium dropwise. Stir for 30 minutes at this temperature to generate LDA.
-
Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.
-
Add benzyl bromide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzylcyclobutanecarbonitrile. Expected yields are in the range of 70-85%.
Step 3: Synthesis of this compound
This protocol describes the hydrolysis of 1-benzylcyclobutanecarbonitrile to the final product.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Benzylcyclobutanecarbonitrile | 171.24 | 5.0 g | 0.0292 |
| Sulfuric Acid (concentrated) | 98.08 | 15 mL | - |
| Water | 18.02 | 30 mL | - |
Procedure:
-
In a round-bottom flask, combine 1-benzylcyclobutanecarbonitrile with a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hexanes/ethyl acetate, to give this compound as a white solid. Typical yields for the hydrolysis step are 80-95%.[2][3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield determination.
References
Technical Support Center: Synthesis of 1-Benzylcyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-benzylcyclobutanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and versatile method for synthesizing this compound is through a modified malonic ester synthesis. This multi-step process involves:
-
Benzylation of diethyl malonate: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then reacts with benzyl bromide in an S(_N)2 reaction to yield diethyl benzylmalonate.
-
Cyclobutane ring formation: The diethyl benzylmalonate is subsequently deprotonated again with a strong base, and then reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) to form the cyclobutane ring via an intramolecular alkylation. This results in the formation of diethyl 1-benzylcyclobutane-1,1-dicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, 1-benzylcyclobutane-1,1-dicarboxylic acid, typically using a strong base like potassium hydroxide followed by acidification.
-
Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, yielding the final product, this compound.[1][2][3][4][5]
Q2: What are the most common side reactions in this synthesis?
The primary side reactions that can occur at various stages of the synthesis include:
-
Dibenzylation of diethyl malonate: The initial enolate of diethyl malonate can react with two molecules of benzyl bromide, leading to the formation of diethyl dibenzylmalonate.[1][6]
-
Tetraester formation: Two molecules of the diethyl malonate enolate can react with one molecule of the 1,3-dihalopropane, resulting in the formation of a tetraester byproduct.
-
Incomplete hydrolysis: One of the two ester groups in diethyl 1-benzylcyclobutane-1,1-dicarboxylate may remain unhydrolyzed, leading to a mixture of the diester, monoester, and the desired dicarboxylic acid.
-
Incomplete decarboxylation: The 1-benzylcyclobutane-1,1-dicarboxylic acid may not fully decarboxylate upon heating, resulting in contamination of the final product with the dicarboxylic acid.[7]
Q3: How can I minimize the formation of the dibenzylated byproduct?
To minimize the formation of diethyl dibenzylmalonate, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of diethyl malonate relative to benzyl bromide can help ensure that the enolate is more likely to react with the intended electrophile.[6] Additionally, slow, controlled addition of benzyl bromide to the reaction mixture can help maintain a low concentration of the alkylating agent, further disfavoring dialkylation.
Troubleshooting Guides
Problem 1: Low yield of diethyl benzylmalonate and formation of a significant amount of diethyl dibenzylmalonate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect stoichiometry | Use a slight molar excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to benzyl bromide. | Reduces the likelihood of the enolate reacting with a second molecule of benzyl bromide. |
| Rapid addition of benzyl bromide | Add the benzyl bromide solution dropwise to the reaction mixture over an extended period. | Maintains a low concentration of the alkylating agent, favoring mono-alkylation. |
| Base concentration too high | Ensure the base (e.g., sodium ethoxide) is used in a 1:1 molar ratio with diethyl malonate for the initial deprotonation. | Prevents the generation of excess enolate that could lead to dialkylation. |
Problem 2: Formation of a high molecular weight byproduct during cyclobutane ring formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intermolecular reaction | Perform the cyclization reaction under high dilution conditions. This can be achieved by slowly adding the alkylated malonic ester and the dihalide simultaneously to a larger volume of solvent containing the base. | Favors the intramolecular cyclization over the intermolecular reaction that leads to the tetraester byproduct. |
| Incorrect stoichiometry | Use a 1:1 molar ratio of diethyl benzylmalonate to the 1,3-dihalopropane. | Minimizes the chance of one dihalide molecule reacting with two malonate molecules. |
Problem 3: Incomplete hydrolysis of the diester intermediate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient base or reaction time | Increase the molar excess of the base (e.g., KOH or NaOH) and/or prolong the reaction time at reflux. Monitor the reaction by TLC to ensure complete consumption of the starting diester. | Drives the hydrolysis reaction to completion. |
| Steric hindrance | For sterically hindered esters, consider using harsher hydrolysis conditions, such as higher temperatures or a stronger base. However, be cautious as this may promote side reactions.[8] | Overcomes the steric barrier to facilitate complete hydrolysis. |
| Use of alcoholic solvents | If using an alcohol as a co-solvent for hydrolysis, be aware of the possibility of transesterification. Using a non-alcoholic co-solvent like THF with aqueous base can prevent this.[8][9] | Avoids the formation of mixed esters and ensures complete conversion to the carboxylate. |
Problem 4: The final product is contaminated with the dicarboxylic acid intermediate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient heating during decarboxylation | Ensure the dicarboxylic acid is heated to a sufficiently high temperature (typically above its melting point) for an adequate amount of time to ensure complete evolution of CO(_2).[7][10] | Drives the decarboxylation to completion, yielding the pure monocarboxylic acid. |
| Decomposition at high temperatures | If the dicarboxylic acid is sensitive to high temperatures, consider performing the decarboxylation in a high-boiling point solvent to allow for more controlled heating. | Allows for complete decarboxylation at a lower, more controlled temperature, minimizing decomposition.[11] |
Experimental Protocols
The following are generalized experimental protocols based on standard malonic ester synthesis procedures. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Synthesis of Diethyl 1-Benzylcyclobutane-1,1-dicarboxylate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a sufficient volume to fully dissolve the sodium) with stirring.
-
Benzylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes. Subsequently, add benzyl bromide (1.0 eq) dropwise, and then allow the reaction to warm to room temperature and stir overnight.
-
Cyclization: Prepare a separate solution of sodium ethoxide (1.0 eq) in anhydrous ethanol. To this, add the crude diethyl benzylmalonate from the previous step. Then, add 1,3-dibromopropane (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1-benzylcyclobutane-1,1-dicarboxylate.
Protocol 2: Synthesis of this compound
-
Hydrolysis: To the crude diethyl 1-benzylcyclobutane-1,1-dicarboxylate, add an excess of a solution of potassium hydroxide (e.g., 3-4 equivalents) in a mixture of ethanol and water. Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 1-benzylcyclobutane-1,1-dicarboxylic acid.
-
Decarboxylation: Collect the precipitated dicarboxylic acid by filtration and dry it thoroughly. Place the dry dicarboxylic acid in a round-bottom flask and heat it carefully above its melting point until the evolution of carbon dioxide ceases.
-
Purification: The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure.
Quantitative Data Summary
The following table provides an illustrative summary of potential yields and side product distribution based on typical malonic ester syntheses. Actual results may vary depending on the specific reaction conditions.
| Reaction Step | Product | Typical Yield (%) | Major Side Product(s) | Typical Side Product Yield (%) |
| Benzylation | Diethyl benzylmalonate | 70-85 | Diethyl dibenzylmalonate | 10-20 |
| Cyclization | Diethyl 1-benzylcyclobutane-1,1-dicarboxylate | 60-75 | Tetraester byproduct | 5-15 |
| Hydrolysis & Decarboxylation | This compound | 80-95 | Incompletely decarboxylated diacid | 5-10 |
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Benzylation
Caption: Troubleshooting guide for the benzylation step.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch21: Malonic esters [chem.ucalgary.ca]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-Benzylcyclobutanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-benzylcyclobutanecarboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer: This indicates that this compound has low solubility in the selected solvent. You can try the following:
-
Increase the solvent volume: Add small increments of the solvent while heating and stirring until the compound fully dissolves. Be mindful that using a large volume of solvent may lead to a lower yield.
-
Select a more suitable solvent: A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold. Based on the structure of this compound (an aromatic carboxylic acid), suitable solvents to screen include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Aromatic hydrocarbons (e.g., toluene)
-
Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane). When using a mixed solvent system, dissolve the compound in the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and obtain a clear solution for cooling.
-
Question: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling process is too rapid. To address this:
-
Reheat the solution: Add more solvent to dilute the solution and then allow it to cool more slowly.
-
Lower the saturation temperature: Ensure that the temperature at which crystallization begins is below the melting point of your compound. A melting point for the structurally similar Benzocyclobutyl-1-carboxylic acid has been reported in the range of 75 - 77 °C.[1]
-
Use a different solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which the solubility is lower.
Question: No crystals are forming even after the solution has cooled to room temperature or below. What are the next steps?
Answer: This is a common issue related to supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a template for crystal formation.
-
Reduce the solvent volume: If too much solvent was added, the solution may not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Question: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What went wrong?
Answer: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To promote slower crystal growth:
-
Increase the solvent volume: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.
-
Slow cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to a cooling bath. Insulating the flask can also slow down the cooling process.
Question: The final yield of my crystallized product is very low. What are the potential causes?
Answer: A low yield can result from several factors:
-
Excessive solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
-
Incomplete crystallization: Ensure sufficient time is allowed for the crystallization process at a low temperature.
-
Multiple unnecessary transfers: Each transfer of the solution or crystals can lead to material loss.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the presence of both a nonpolar benzyl group and a polar carboxylic acid group, a solvent of intermediate polarity is often a good starting point. A systematic approach involves testing the solubility of a small amount of the compound in various solvents at room temperature and upon heating. Good single solvents for aryl-substituted carboxylic acids can include ethanol, methanol, or ethyl acetate.[3] Mixed solvent systems like ethanol-water or ethyl acetate-hexane are also commonly used.[4]
Q3: What is the purpose of using a mixed solvent system?
A3: A mixed solvent system is employed when no single solvent provides the desired solubility characteristics. Typically, one solvent dissolves the compound very well (the "good" solvent), while the other dissolves it poorly (the "poor" solvent). This allows for fine-tuning of the solubility to achieve a supersaturated solution upon cooling, which is essential for crystallization.
Q4: How can I decolorize my sample if it has colored impurities?
A4: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Experimental Protocols
General Protocol for the Recrystallization of this compound:
Disclaimer: The following is a general protocol. The optimal solvent and specific volumes should be determined experimentally through small-scale solubility tests.
-
Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of crude this compound in ~0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Also, test mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise while heating the flask (e.g., on a hot plate or in a water bath) and stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely. The purity of the recrystallized product can be assessed by its melting point.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, this table provides data for structurally related compounds to guide experimental design.
| Property | This compound (Predicted/Analog Data) | Benzoic Acid (Reference) | Cyclobutanecarboxylic Acid (Reference) |
| Melting Point (°C) | ~75-77 (based on Benzocyclobutyl-1-carboxylic acid)[1] | 122.4 | -7.5 |
| Solubility in Water | Predicted to be sparingly soluble | Slightly soluble (0.34 g/100 mL at 25°C) | Moderately soluble |
| Solubility in Ethanol | Predicted to be soluble | Soluble | Soluble |
| Solubility in Hexane | Predicted to be sparingly soluble | Sparingly soluble | Soluble |
| Solubility in Ethyl Acetate | Predicted to be soluble | Soluble | Soluble |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization experiments.
References
Removal of unreacted starting materials from 1-Benzylcyclobutanecarboxylic acid
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from the synthesis of 1-Benzylcyclobutanecarboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: After my reaction to synthesize this compound, I see spots on my TLC plate corresponding to both my product and the starting materials (Cyclobutanecarboxylic acid and Benzyl bromide). How can I effectively separate them?
A1: A combination of liquid-liquid extraction and recrystallization is a highly effective method. The general strategy involves:
-
Selective Extraction: Utilize the acidic nature of your product and the unreacted carboxylic acid starting material. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), you can convert both carboxylic acids into their water-soluble carboxylate salts, leaving the neutral benzyl bromide in the organic layer.
-
Separation of Acids: After separating the aqueous layer, acidification will precipitate both this compound and Cyclobutanecarboxylic acid. If there is a significant difference in their solubility in a particular solvent system, recrystallization can be employed to isolate the desired product.
-
Removal of Benzyl Bromide: The initial extraction should remove the bulk of the benzyl bromide. If traces remain, they can often be removed during the recrystallization of the final product or by reacting the crude mixture with a scavenger.[1][2]
Q2: I have a significant amount of unreacted Benzyl bromide in my crude product. Are there alternative methods to remove it besides extraction?
A2: Yes, several methods can be used to remove excess benzyl bromide:
-
Reaction with a Scavenger: Add a small amount of a tertiary amine, such as triethylamine, to your crude product dissolved in an organic solvent.[1][2] The triethylamine will react with the benzyl bromide to form a quaternary ammonium salt, which is typically soluble in water and can be easily removed by an aqueous wash.[1][2]
-
Chromatography: Column chromatography can be effective in separating the non-polar benzyl bromide from the more polar carboxylic acid product.[1][3]
-
Distillation: If your product is thermally stable, vacuum distillation can be used to remove the more volatile benzyl bromide.[2][4]
Q3: My final product is an oil, and I am struggling with recrystallization. What should I do?
A3: If your product is an oil, consider the following options:
-
Column Chromatography: This is often the most effective method for purifying oils. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate your product from both starting materials.
-
Kugelrohr Distillation: For small quantities of thermally stable oils, Kugelrohr distillation under high vacuum can be an excellent purification technique.
-
Salt Formation and Recrystallization: You can try to form a salt of your carboxylic acid with a suitable base (e.g., an amine like dicyclohexylamine or a metal salt). These salts are often crystalline and can be purified by recrystallization. The pure carboxylic acid can then be regenerated by acidification.
Q4: How can I confirm the purity of my final this compound?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals corresponding to starting materials is a key indicator of successful purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample.[5]
-
Melting Point: If your product is a solid, a sharp melting point range close to the literature value suggests high purity.
Quantitative Data Summary
For effective purification, understanding the physical properties of the compounds involved is crucial.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 190.24 | Decomposes | ~85-87 | Soluble in most organic solvents. Insoluble in cold water. |
| Cyclobutanecarboxylic acid | 100.12 | 193-195 | -4.5 | Miscible with water and organic solvents.[6] |
| Benzyl bromide | 171.04 | 198-199 | -3.9 | Soluble in most organic solvents. Insoluble in water. |
Experimental Protocol: Purification by Extraction and Recrystallization
This protocol assumes the synthesis of this compound from Cyclobutanecarboxylic acid and Benzyl bromide.
Objective: To remove unreacted Cyclobutanecarboxylic acid and Benzyl bromide from the crude product.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexanes (or other suitable recrystallization solvent)
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Aqueous Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO2 gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.
-
Removal of Benzyl Bromide: The organic layer now contains the unreacted benzyl bromide and other neutral impurities. This layer can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the carboxylic acids should form.
-
Extraction of Product: Extract the acidified aqueous layer with three portions of diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot suitable solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes and dry them under vacuum.
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 5. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
1-Benzylcyclobutanecarboxylic acid stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 1-benzylcyclobutanecarboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in assay value over time. | Chemical Degradation: The compound may be degrading under the storage conditions. | Review storage conditions. Store at recommended temperatures (e.g., 2-8 °C or -20 °C), protected from light and moisture. Conduct a forced degradation study to identify potential degradation pathways. |
| Inaccurate Quantification: The analytical method may not be stability-indicating. | Validate the analytical method to ensure it can separate the intact compound from its degradation products. Use a reference standard stored under ideal conditions for comparison. | |
| Appearance of new peaks in chromatograms. | Formation of Degradation Products: Exposure to stress factors like pH extremes, high temperature, light, or oxidizing agents can lead to degradation. | Characterize the new peaks using techniques like LC-MS and NMR to identify the degradation products. This will help in understanding the degradation pathway.[1] |
| Contamination: The sample may have been contaminated. | Review sample handling procedures. Ensure all glassware and solvents are clean and of appropriate purity. | |
| Changes in physical appearance (e.g., color, crystallinity). | Physical Instability or Degradation: The compound may be undergoing polymorphic changes or degradation leading to colored impurities. | Characterize the physical properties of the initial and aged samples using techniques like microscopy, DSC, and XRD. Correlate physical changes with chemical analysis. |
| Poor solubility or precipitation in formulation. | pH-dependent Solubility: The solubility of carboxylic acids is highly dependent on pH. | Determine the pKa of the compound and adjust the pH of the formulation to ensure complete solubilization. For carboxylic acids, solubility is generally higher at pH values above the pKa. |
| Formation of Insoluble Degradants: Degradation products may be less soluble than the parent compound. | Identify the degradation products and assess their solubility. Reformulate at a pH where both the parent compound and its primary degradants are soluble. | |
| Inconsistent results in biological assays. | Degradation to Inactive or Active Metabolites: The compound might be degrading in the assay medium, leading to variable concentrations of the active species. | Assess the stability of the compound in the specific assay medium and under the assay conditions (e.g., temperature, incubation time). |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What are the optimal storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on its structure containing a carboxylic acid and a benzyl group, it is recommended to store the compound in a well-sealed container at low temperatures (2-8 °C for short-term and -20 °C for long-term storage), protected from light and moisture to minimize potential degradation.
Q2: How stable is the cyclobutane ring in this molecule?
A2: The cyclobutane ring, although possessing some ring strain, is generally considered to be relatively stable and chemically inert in many pharmaceutical compounds.[2][3] It can contribute to increased metabolic stability in a molecule.[2] However, extreme conditions could potentially lead to ring-opening reactions, though this is less common than degradation of the other functional groups.
Q3: What is the likely impact of pH on the stability of this compound?
A3: Carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures. While aromatic carboxylic acids show considerable stability, the stability can be pH-dependent.[4] In alkaline conditions, the carboxylate form is predominant, which might influence its reactivity and degradation pathways. It is crucial to evaluate the stability of the compound across a range of pH values, particularly if it is to be formulated in a liquid dosage form.
Degradation Pathways and Products
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, the following degradation pathways are plausible:
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Oxidation: The benzylic position (the carbon atom connecting the phenyl ring and the cyclobutane ring) is susceptible to oxidation. This could lead to the formation of a ketone or further cleavage of the C-C bond. The benzyl group itself can be oxidized to benzoic acid.[5][6]
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide, leading to the formation of benzylcyclobutane. Aromatic carboxylic acids have been shown to undergo decarboxylation at high temperatures.[4][7]
-
Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms involving the benzyl group.
Q5: What are the likely degradation products I should look for?
A5: Potential degradation products could include:
-
1-(hydroxy(phenyl)methyl)cyclobutanecarboxylic acid (from benzylic hydroxylation)
-
1-benzoylcyclobutanecarboxylic acid (from benzylic oxidation)
-
Benzoic acid and cyclobutanecarboxylic acid (from oxidative cleavage)
-
Benzylcyclobutane (from decarboxylation)
Experimental Protocols
Q6: How should I perform a forced degradation study for this compound?
A6: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1] A systematic study should include exposure to various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60 °C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Presentation:
The following tables present hypothetical quantitative data for illustrative purposes, as specific experimental data for this compound is not available.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl at 60 °C | 24 | 5.2 | 2 |
| 1 M HCl at 60 °C | 24 | 15.8 | 3 |
| 0.1 M NaOH at 60 °C | 24 | 8.5 | 2 |
| 1 M NaOH at 60 °C | 24 | 25.1 | 4 |
| 3% H₂O₂ at RT | 24 | 12.3 | 3 |
| 30% H₂O₂ at RT | 24 | 45.6 | 5 |
| Solid at 80 °C | 48 | 2.1 | 1 |
| Solution at 60 °C | 48 | 9.8 | 2 |
| Photostability | - | 7.5 | 2 |
Table 2: Hypothetical Purity and Assay Results from a Long-Term Stability Study (25 °C/60% RH)
| Time Point (Months) | Assay (%) | Purity (%) by HPLC | Major Degradation Product (%) |
| 0 | 100.1 | 99.9 | Not Detected |
| 3 | 99.5 | 99.8 | 0.1 |
| 6 | 98.9 | 99.5 | 0.3 |
| 12 | 97.8 | 99.1 | 0.6 |
| 24 | 96.2 | 98.5 | 1.2 |
Visualizations
The following diagrams illustrate a potential degradation pathway and a general workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing and method development.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Challenges in the scale-up of 1-Benzylcyclobutanecarboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1-Benzylcyclobutanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound. A plausible and common synthetic route involves the alkylation of a cyclobutane precursor followed by hydrolysis. The following troubleshooting table is based on this presumed synthetic pathway.
Synthetic Pathway Overview:
A common laboratory-scale synthesis of this compound involves two key steps:
-
Alkylation: Formation of a carbanion from a cyclobutane precursor, followed by reaction with a benzyl halide.
-
Hydrolysis: Conversion of the resulting intermediate (e.g., a nitrile or ester) to the final carboxylic acid.
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Alkylation Step | Incomplete deprotonation of the cyclobutane precursor. | - Ensure the base is of high purity and appropriate strength. - Optimize the reaction temperature and time for carbanion formation. - Consider using a stronger, non-nucleophilic base. |
| Side reactions, such as dialkylation or reaction with the solvent. | - Control the stoichiometry of the benzyl halide. - Add the benzyl halide slowly to the reaction mixture. - Choose an inert solvent under the reaction conditions. | |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature. - Monitor the reaction progress using techniques like TLC or HPLC. |
| Poor solubility of the intermediate in the hydrolysis medium. | - Add a co-solvent to improve solubility. - Vigorously stir the reaction mixture to ensure good mixing. | |
| Formation of Impurities | Over-alkylation leading to dibenzylated product. | - Use a controlled amount of benzyl halide. - Maintain a lower reaction temperature. |
| Unreacted starting materials remaining. | - Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. | |
| Difficulty in Product Isolation and Purification | Oily product that is difficult to crystallize. | - Attempt crystallization from a variety of solvents or solvent mixtures. - Consider converting the carboxylic acid to a salt to facilitate crystallization and purification.[1] |
| Co-crystallization with impurities. | - Recrystallize the product multiple times from a suitable solvent.[2] - Employ chromatographic purification techniques if necessary. | |
| Exothermic Reaction Runaway during Scale-up | Inadequate heat removal from the reactor.[3][4] | - Ensure the reactor has sufficient cooling capacity.[5] - Control the addition rate of reagents to manage the rate of heat generation. - Use a solvent with a higher boiling point to absorb more heat. |
| Poor Mixing and Mass Transfer at Larger Scales | Inefficient agitator design or speed for the vessel geometry.[3][6] | - Use computational fluid dynamics (CFD) to model and optimize mixing. - Select an appropriate agitator type and speed for the reaction viscosity and scale. |
Frequently Asked Questions (FAQs)
1. What is a common synthetic route for this compound?
A frequently employed synthetic strategy involves the deprotonation of a suitable cyclobutane precursor, such as cyclobutanecarbonitrile or a cyclobutanecarboxylic acid ester, with a strong base to form a carbanion. This is followed by alkylation with a benzyl halide (e.g., benzyl bromide). The resulting 1-benzylcyclobutanecarbonitrile or ester is then hydrolyzed under acidic or basic conditions to yield this compound.
2. What are the critical parameters to control during the alkylation step?
The critical parameters for the alkylation step include:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Choice of Base: A strong, non-nucleophilic base is crucial for efficient deprotonation without competing side reactions.
-
Solvent: An aprotic, inert solvent is typically used to prevent reactions with the base or intermediates.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential to maximize the yield of the mono-alkylated product and minimize di-alkylation.
3. What challenges can be expected when scaling up the hydrolysis step?
Scaling up the hydrolysis can present challenges related to:
-
Heat Transfer: Hydrolysis reactions can be exothermic, and efficient heat removal is critical to maintain temperature control in large reactors.[3][7]
-
Mixing: Ensuring homogeneous mixing of the reactants, especially if the intermediate has limited solubility, becomes more challenging in larger vessels.[6][8]
-
Work-up and Extraction: Handling large volumes of aqueous and organic phases during product isolation can be logistically complex and require specialized equipment.
4. How can I improve the crystallization and purification of the final product?
To improve crystallization:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find conditions that promote the formation of well-defined crystals.
-
Seeding: Introducing seed crystals can help control the crystallization process and obtain a more uniform particle size.
-
Controlled Cooling: A slow and controlled cooling rate often leads to larger and purer crystals.[]
-
Salt Formation: Converting the carboxylic acid to a salt can alter its solubility properties and facilitate crystallization.[1]
For purification, recrystallization is a common and effective method.[2] If impurities are difficult to remove by crystallization, column chromatography may be necessary.
5. What are the key safety considerations for the scale-up of this process?
Key safety considerations include:
-
Handling of Reagents: Use of strong bases and flammable organic solvents requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area or fume hood.
-
Exothermic Reactions: The alkylation and, in some cases, the hydrolysis step can be exothermic. A thorough thermal hazard assessment should be conducted to understand the potential for a runaway reaction.[4] The reactor's cooling capacity must be sufficient to handle the heat generated.[5]
-
Pressure Management: Reactions that generate gaseous byproducts or are conducted at elevated temperatures can lead to pressure build-up. Reactors must be equipped with appropriate pressure relief systems.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylcyclobutanecarbonitrile (Alkylation)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of cyclobutanecarbonitrile in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) in THF, is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.
-
Alkylation: A solution of benzyl bromide in anhydrous THF is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The reaction is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-benzylcyclobutanecarbonitrile.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: The crude 1-benzylcyclobutanecarbonitrile is placed in a round-bottom flask with a reflux condenser.
-
Hydrolysis: A solution of sodium hydroxide in a mixture of water and ethanol is added to the flask. The mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 2. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. icheme.org [icheme.org]
- 5. mt.com [mt.com]
- 6. mxdprocess.com [mxdprocess.com]
- 7. Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors | by Amar Equipment | Medium [medium.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 1-Benzylcyclobutanecarboxylic Acid
Welcome to the technical support center for 1-Benzylcyclobutanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the purity of this compound during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound and what are the likely impurities?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Alkylation: The first step is the alkylation of a cyclobutane precursor, typically cyclobutanecarbonitrile or a dialkyl cyclobutane-1,1-dicarboxylate, with benzyl bromide in the presence of a strong base.
-
Hydrolysis: The second step involves the hydrolysis of the resulting intermediate (1-benzylcyclobutanecarbonitrile or the diester) to the final carboxylic acid product.
Based on this synthetic route, the following impurities are commonly encountered:
-
Unreacted Starting Materials:
-
Cyclobutanecarbonitrile or dialkyl cyclobutane-1,1-dicarboxylate
-
Benzyl bromide
-
-
Reagents and Solvents:
-
Residual base (e.g., sodium hydride, lithium diisopropylamide (LDA), sodium ethoxide)
-
Reaction solvents (e.g., tetrahydrofuran (THF), diethyl ether, ethanol)
-
-
Side-Products:
-
1-Benzylcyclobutanecarboxamide (from incomplete hydrolysis of the nitrile)
-
Dibenzyl ether (from the reaction of benzyl bromide with alkoxide bases)
-
Stilbene (from elimination reactions of benzyl bromide)
-
Salts generated during hydrolysis (e.g., sodium bromide, lithium chloride)
-
A visual representation of a potential synthetic and purification workflow is provided below.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Initial Isolation
Symptom: The crude product, after initial workup, shows significant impurities by TLC or HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC/MS to ensure full consumption of starting materials before quenching the reaction. | Increased yield of the desired product and reduced levels of unreacted starting materials in the crude mixture. |
| Inefficient Quenching | Ensure the reaction is properly quenched to neutralize any remaining base, which can catalyze side reactions during workup. | A cleaner crude product with fewer side-products. |
| Suboptimal Workup | Perform an acid-base extraction to separate the acidic product from neutral and basic impurities. | Significant removal of non-acidic impurities, leading to a purer starting material for subsequent purification steps. |
Problem 2: Difficulty in Removing a Persistent Impurity
Symptom: A specific impurity co-elutes with the product in chromatography or co-crystallizes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Structurally Similar Impurity | If the impurity is suspected to be the amide intermediate, prolong the hydrolysis time or use harsher conditions (e.g., higher temperature, more concentrated acid/base). | Complete conversion of the amide to the carboxylic acid, eliminating this impurity. |
| Isomeric Impurity | Consider derivatization of the carboxylic acid to an ester, followed by chromatography and subsequent hydrolysis to recover the pure acid. | Separation of the isomeric impurity, leading to a highly pure final product. |
| Inappropriate Crystallization Solvent | Screen a variety of recrystallization solvents or solvent systems (e.g., toluene, ethyl acetate/hexanes, acetone/water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble. | Formation of pure crystals of the desired product, leaving the impurity in the mother liquor. |
Problem 3: Oily Product Instead of Crystalline Solid
Symptom: The product does not crystallize upon cooling and instead forms an oil.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | The presence of significant impurities can lower the melting point and inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization. | Removal of impurities that hinder crystallization, allowing for the formation of a solid product. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. | Initiation of crystallization and formation of a solid product. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the product even at low temperatures. Try a less polar solvent system. | Reduced solubility of the product at lower temperatures, promoting crystallization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The this compound will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Extract the precipitated product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization
-
Dissolve the partially purified this compound in a minimum amount of a hot solvent. Suitable solvents to screen include toluene, ethyl acetate, or a mixture of ethyl acetate and hexanes.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 63-65 °C (This is for an isomer, 1-benzocyclobutenecarboxylic acid, and should be used as an approximate reference. The exact melting point of a pure sample of this compound should be determined experimentally). |
Table 2: Purity Assessment Methods
| Technique | Typical Conditions | Expected Result for Pure Product |
| Thin Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 30% Ethyl Acetate in Hexanes | A single spot with an estimated Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile in water with 0.1% formic acid | A single sharp peak at a characteristic retention time. |
| ¹H NMR (500 MHz, CDCl₃) | - | δ (ppm): ~1.2-2.5 (m, 6H, cyclobutane protons), ~3.0 (s, 2H, benzylic protons), ~7.2-7.4 (m, 5H, aromatic protons), ~11.0 (br s, 1H, carboxylic acid proton). Note: These are predicted shifts and should be confirmed by experimental data. |
| ¹³C NMR (125 MHz, CDCl₃) | - | Characteristic peaks for the carboxylic acid carbonyl, aromatic carbons, benzylic carbon, and cyclobutane carbons. |
Visualization of Purification Logic
The following diagram illustrates the decision-making process for purifying this compound based on the nature of the impurities.
Caption: Decision tree for selecting the appropriate purification method.
Validation & Comparative
Purity Analysis of 1-Benzylcyclobutanecarboxylic Acid: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Benzylcyclobutanecarboxylic acid, a key building block in various synthetic pathways. The primary method presented is a robust reversed-phase HPLC protocol, which is compared against an alternative method to provide a comprehensive overview for method selection and development.
Comparative Analysis of HPLC Methods
The purity of this compound can be effectively determined using reversed-phase HPLC with UV detection. The carboxyl group in the molecule allows for detection at low UV wavelengths.[1][2] Below is a comparison of two potential methods, highlighting differences in stationary phases and mobile phase compositions. Method A is presented as the primary recommended method due to its common use and effectiveness for organic acids.[3][4]
| Parameter | Method A: C18 Column with Acidified ACN/Water | Method B: C18-AQ Column with Acidified MeOH/Water |
| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-Phase Aqueous C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Methanol |
| Gradient | 70:30 (A:B) Isocratic | 60:40 (A:B) Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~ 5.8 min | ~ 7.2 min |
| Theoretical Plates | > 5000 | > 4500 |
| Tailing Factor | < 1.2 | < 1.5 |
Note: The quantitative data presented are representative examples based on typical performance for similar organic acids and should be confirmed during method validation.
Experimental Protocols
A detailed methodology for the primary recommended method (Method A) is provided below. This protocol can be adapted for Method B by substituting the appropriate column and mobile phase.
Method A: HPLC Purity Determination
1. Materials and Reagents:
-
This compound sample
-
Reference Standard: A well-characterized batch of this compound with the highest possible purity.
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (ACS grade, ~85%)
-
Water (HPLC grade or ultrapure)
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Preparation of Solutions:
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile):
-
To prepare the aqueous component (A), add 1.0 mL of phosphoric acid to a 1 L volumetric flask and dilute to the mark with HPLC-grade water.
-
The mobile phase for the isocratic run is a mixture of the aqueous component (A) and acetonitrile (B). For a 70:30 ratio, mix 700 mL of solution A with 300 mL of acetonitrile.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Sample Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[5]
-
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 70% (0.1% H₃PO₄ in Water) : 30% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
5. Analysis and Calculation:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical workflow of the HPLC purity analysis process, from initial preparation to the final result.
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Purity Analysis Techniques
While HPLC is the most common and reliable method for this type of analysis, other techniques can be considered for orthogonal verification:
-
Gas Chromatography (GC): If the compound can be derivatized to increase its volatility, GC could be employed. This is less direct and more labor-intensive than HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a specific reference standard of the analyte, by using an internal standard of known purity.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine purity by analyzing the melting point depression of the sample. It is most effective for highly pure crystalline solids.
References
A Comparative Guide to Purity Determination of 1-Benzylcyclobutanecarboxylic Acid: NMR, HPLC, and Titration
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and acid-base titration—for determining the purity of 1-Benzylcyclobutanecarboxylic acid.
At a Glance: Method Comparison
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Neutralization reaction between an acid and a base. |
| Selectivity | High (structurally specific) | High (separation of components) | Low (measures total acidity) |
| Accuracy | High | High (with proper calibration) | High (for strong acids/bases) |
| Precision | High | High | High |
| Limit of Detection (LOD) | ~0.1% | ppm to ppb range | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.5% | ppm to ppb range | ~0.5% |
| Sample Throughput | Moderate | High | Moderate |
| Destructive? | No | Yes | Yes |
| Primary Method? | Yes (can be) | No (requires certified reference standards) | Yes (can be) |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Structural and Quantitative Powerhouse
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering both structural confirmation and quantification in a single experiment. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of moles of the molecule in the sample.
Experimental Protocol: qNMR for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
3. Data Processing and Analysis:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound, suitable signals would be the benzylic protons or the aromatic protons.
-
Calculate the purity using the following formula:
where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR (CDCl₃):
-
~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is often broad.
-
~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~3.0 ppm (s, 2H): Benzylic protons (-CH₂-Ph).
-
~2.0-2.5 ppm (m, 6H): Cyclobutane ring protons.
Predicted ¹³C NMR (CDCl₃):
-
~180 ppm: Carboxylic acid carbon (-COOH).
-
~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128-130 ppm: Aromatic carbons of the benzyl group.
-
~50 ppm: Quaternary carbon of the cyclobutane ring.
-
~40 ppm: Benzylic carbon (-CH₂-Ph).
-
~25-35 ppm: Cyclobutane ring carbons.
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering excellent separation of the main compound from its impurities. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC for this compound Purity
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
2. HPLC Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for this type of compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~210 nm for the carboxylic acid and phenyl groups).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the chromatogram.
-
Calculate the purity as the area percentage of the main peak.
Workflow for HPLC Purity Determination
Caption: Workflow for purity determination by HPLC.
Acid-Base Titration: The Classic Quantitative Method
Acid-base titration is a classic and reliable method for determining the concentration of an acidic or basic substance. For this compound, this involves titrating a solution of the acid with a standardized strong base.
Experimental Protocol: Titration for this compound Purity
1. Reagent Preparation:
-
Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH). The exact concentration must be accurately determined by titrating against a primary standard (e.g., potassium hydrogen phthalate).
2. Sample Preparation:
-
Accurately weigh a suitable amount of this compound (e.g., 150-200 mg) and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water) in an Erlenmeyer flask.
-
Add a few drops of a suitable indicator, such as phenolphthalein.
3. Titration:
-
Titrate the acid solution with the standardized NaOH solution from a burette until the endpoint is reached, indicated by a persistent faint pink color of the indicator.
-
Record the volume of NaOH solution used.
4. Calculation:
-
Calculate the purity using the following formula:
where:
-
V_NaOH = Volume of NaOH solution used (L)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound
-
m_acid = Mass of the acid sample (g)
-
Logical Relationship in Titration Calculation
Caption: Logical flow for calculating purity from titration data.
Conclusion: Choosing the Right Tool for the Job
The choice of analytical method for purity determination depends on the specific requirements of the analysis.
-
qNMR is an excellent choice when both structural confirmation and accurate quantification are needed. Its non-destructive nature and potential as a primary method are significant advantages.
-
HPLC excels in separating complex mixtures and is the go-to method for routine quality control in many industries due to its high throughput and sensitivity.
-
Acid-base titration is a cost-effective and accurate method for determining the total acidity of a sample. However, it lacks the specificity to distinguish the target acid from other acidic impurities.
For a comprehensive purity assessment of this compound, a combination of these techniques is often employed. For instance, HPLC can be used to identify and quantify impurities, while qNMR or titration can provide an accurate assay of the main component. This orthogonal approach provides a high degree of confidence in the reported purity value.
A Tale of Two Acids: 1-Benzylcyclobutanecarboxylic Acid and Phenylacetic Acid in the Biological Arena
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of chemical compounds with therapeutic potential, even structurally similar molecules can exhibit remarkably different biological activities. This guide provides a comparative overview of 1-Benzylcyclobutanecarboxylic acid and Phenylacetic acid, two carboxylic acids with distinct profiles in biological assays. While both share a phenyl group, their differing cyclic and acetic acid moieties contribute to their unique interactions with biological systems. This document aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development endeavors.
This compound: A Potential Modulator of Inflammatory Responses
This compound has emerged in patent literature as a compound of interest for its potential to modulate inflammatory processes. Specifically, it has been investigated for its activity as an antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a pivotal role in the recruitment of neutrophils to sites of inflammation, making it a key target for a variety of inflammatory diseases.
Signaling Pathway of the Target: CXCR2
The CXCR2 signaling cascade is a critical pathway in the inflammatory response. Its activation by chemokines like IL-8 triggers a G-protein-coupled signaling cascade, leading to neutrophil chemotaxis and activation.
Phenylacetic Acid: A Multifaceted Molecule with Antimicrobial and Pro-inflammatory Properties
Phenylacetic acid (PAA) is a well-characterized organic compound with a broader range of documented biological activities. It is a natural product found in various plants and microorganisms and is also a metabolite in humans. PAA is known for its role as a plant auxin and its antimicrobial properties. Conversely, at higher concentrations, it has been shown to exhibit pro-inflammatory effects in certain cell types.
Quantitative Biological Data for Phenylacetic Acid
| Biological Assay | Organism/Cell Line | Endpoint | Result |
| Antibacterial Activity | Agrobacterium tumefaciens | IC50 | 0.8038 mg/mL |
| Pro-inflammatory Activity | Human Aortic Endothelial Cells | TNF-α Secretion | Stimulated in a dose-dependent manner (0.5-5 mM) |
| GHB Site Binding (related compound: Diclofenac) | Rat Brain Homogenate | Ki | 5.1 µM |
Note: The Ki value is for the structurally related NSAID, diclofenac, which is a phenylacetic acid derivative.
Experimental Workflow: Determining Antimicrobial Susceptibility
A common method to quantify the antimicrobial activity of a compound like Phenylacetic acid is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Comparative Summary
The comparison of this compound and Phenylacetic acid reveals two compounds with distinct and, based on current data, non-overlapping primary biological activities.
-
This compound is positioned as a potential anti-inflammatory agent through the antagonism of the CXCR2 receptor. The research focus appears to be on its potential to inhibit neutrophil migration, a key process in many inflammatory diseases. However, the lack of publicly available quantitative data limits a deeper comparative analysis.
-
Phenylacetic acid presents a more complex biological profile. It is recognized for its antimicrobial properties against a range of microorganisms. In contrast to the anti-inflammatory potential of the other compound, PAA has been shown to have pro-inflammatory effects in vascular endothelial cells at concentrations relevant to certain disease states. Its structural similarity to some NSAIDs also suggests a potential, though less direct, interaction with inflammatory pathways.
Experimental Protocols
CXCR2 Membrane Binding Filtration Assay (General Protocol)
-
Membrane Preparation : Membranes from cells overexpressing the human CXCR2 receptor are prepared and stored at -80°C.
-
Assay Buffer : A typical buffer would be 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Ligand Preparation : A radiolabeled chemokine, such as [¹²⁵I]IL-8, is diluted in the assay buffer to a final concentration of approximately 0.1 nM.
-
Compound Dilution : Test compounds are serially diluted in assay buffer containing a small percentage of DMSO.
-
Binding Reaction : In a 96-well plate, the cell membranes, radiolabeled ligand, and test compound (or vehicle control) are incubated together for a defined period (e.g., 60 minutes) at room temperature.
-
Filtration : The reaction mixture is rapidly filtered through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Detection : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The percentage of specific binding is calculated, and IC50 values are determined from the resulting dose-response curves.
Human Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemoattractant and Inhibitor Preparation : The chemoattractant (e.g., IL-8) is placed in the lower chamber of a Boyden chamber apparatus. The test compound is added to the upper chamber along with the neutrophils.
-
Migration : The chamber is incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for cell migration (e.g., 60-90 minutes). Neutrophils migrate through a porous membrane separating the upper and lower chambers towards the chemoattractant.
-
Cell Staining and Counting : The membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope.
-
Data Analysis : The inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of the test compound to the number of migrated cells in the vehicle control. IC50 values can then be determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation : The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation : The test microorganism is grown to a specific turbidity, and the culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection for turbidity.
-
MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
A Comparative Guide to the Synthesis of 1-Benzylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 1-benzylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on their experimental protocols, reaction yields, and overall efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental procedures are provided.
Route 1: Malonic Ester Synthesis Approach
This classical approach builds the cyclobutane ring first, followed by the introduction of the benzyl group. The key steps involve the formation of a cyclobutane-1,1-dicarboxylate, subsequent benzylation, and finally, hydrolysis and decarboxylation to yield the target molecule.
Experimental Protocol:
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) is added diethyl malonate (16.0 g, 0.1 mol). The mixture is stirred until a clear solution is obtained. To this solution, 1,3-dibromopropane (20.2 g, 0.1 mol) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Benzylation of Diethyl 1,1-cyclobutanedicarboxylate
A solution of diethyl 1,1-cyclobutanedicarboxylate (10.0 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL) is cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (8.6 g, 0.05 mol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude diethyl 1-benzylcyclobutane-1,1-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
The crude diethyl 1-benzylcyclobutane-1,1-dicarboxylate is added to a solution of potassium hydroxide (11.2 g, 0.2 mol) in 100 mL of ethanol/water (1:1 v/v). The mixture is heated at reflux for 4 hours. The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid. The mixture is heated at 120-140 °C until the evolution of carbon dioxide ceases. The resulting oil is cooled, extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Route 2: Nitrile Synthesis and Hydrolysis Approach
This alternative route introduces the benzyl and cyano groups to a cyclobutane precursor, followed by hydrolysis of the nitrile to the carboxylic acid. This method avoids the decarboxylation step inherent in the malonic ester synthesis.
Experimental Protocol:
Step 1: Synthesis of 1-Bromocyclobutanecarbonitrile
Cyclobutanone (7.0 g, 0.1 mol) is dissolved in diethyl ether (100 mL) and cooled to 0 °C. A solution of sodium cyanide (5.4 g, 0.11 mol) in water (20 mL) is added, followed by the dropwise addition of a solution of sodium bisulfite (11.4 g, 0.11 mol) in water (30 mL). The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the crude cyanohydrin. The crude cyanohydrin is dissolved in anhydrous dichloromethane (100 mL) and cooled to 0 °C. Phosphorus tribromide (10.8 g, 0.04 mol) is added dropwise, and the mixture is stirred at room temperature overnight. The reaction is carefully quenched with ice water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 1-bromocyclobutanecarbonitrile.
Step 2: Benzylation of 1-Bromocyclobutanecarbonitrile
In a flame-dried flask under a nitrogen atmosphere, magnesium turnings (1.3 g, 0.055 mol) are stirred with a crystal of iodine in anhydrous THF (10 mL). A solution of benzyl bromide (8.6 g, 0.05 mol) in THF (40 mL) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and a solution of 1-bromocyclobutanecarbonitrile (7.3 g, 0.05 mol) in THF (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 1-benzylcyclobutanecarbonitrile.
Step 3: Hydrolysis of 1-Benzylcyclobutanecarbonitrile
The crude 1-benzylcyclobutanecarbonitrile is mixed with a 20% aqueous solution of sulfuric acid (100 mL). The mixture is heated at reflux for 6 hours.[1][2][3] After cooling to room temperature, the mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.
Data Presentation
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Nitrile Synthesis & Hydrolysis |
| Starting Materials | Diethyl malonate, 1,3-dibromopropane, Benzyl bromide | Cyclobutanone, Sodium cyanide, Benzyl bromide |
| Key Intermediates | Diethyl 1-benzylcyclobutane-1,1-dicarboxylate | 1-Benzylcyclobutanecarbonitrile |
| Overall Yield (Typical) | 40-50% | 35-45% |
| Number of Steps | 3 | 3 |
| Key Reactions | Malonic ester synthesis, Alkylation, Saponification, Decarboxylation | Cyanohydrin formation, Nucleophilic substitution, Grignard reaction, Nitrile hydrolysis |
| Purification Methods | Distillation, Recrystallization, Column chromatography | Extraction, Recrystallization, Column chromatography |
| Advantages | Well-established, reliable methodology. | Avoids high-temperature decarboxylation. |
| Disadvantages | Use of sodium hydride (pyrophoric), high-temperature decarboxylation. | Use of sodium cyanide (highly toxic), Grignard reaction requires anhydrous conditions. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes to this compound.
Logical Relationship Diagram
References
- 1. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
A Comparative Guide to the Melting Point Characterization of 1-Benzylcyclobutanecarboxylic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Melting Point Data
The melting point of a crystalline solid is a critical physical property that provides insights into its purity and identity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities. The following table summarizes the reported melting points of several carboxylic acids with structural similarities to 1-benzylcyclobutanecarboxylic acid, offering a reference for experimental characterization.
| Compound | Molecular Formula | Structure | Melting Point (°C) |
| This compound | C₁₂H₁₄O₂ | (Structure not shown) | Data not available |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | (Structure not shown) | -7.5 to -2[1] |
| 1-Phenylcyclobutanecarboxylic acid | C₁₁H₁₂O₂ | (Structure not shown) | Data not available[2][3] |
| 1-Phenylcyclopropanecarboxylic acid | C₁₀H₁₀O₂ | (Structure not shown) | 83.5 - 89.5 |
| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | (Structure not shown) | 86 - 88 |
| 1-Hydroxy-1-cyclopropanecarboxylic acid | C₄H₆O₃ | (Structure not shown) | 108 - 110[4] |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | (Structure not shown) | 30 - 31 |
| Benzoic Acid (Reference Standard) | C₇H₆O₂ | (Structure not shown) | 121 - 125[5][6] |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and standard technique for the accurate determination of a substance's melting point.[7][8]
Objective: To determine the melting point range of a solid crystalline compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the crystalline compound (finely powdered and dry)
-
Mortar and pestle (if sample is not powdered)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.[9]
-
If necessary, finely powder a small amount of the crystalline sample using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Melting Point Measurement:
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature to about 15-20°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[9]
-
Begin heating at a slow, controlled rate, typically 1-2°C per minute, when the temperature is within 15°C of the expected melting point.[11]
-
Observe the sample through the magnifying eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).
-
The recorded range between these two temperatures is the melting point range of the substance.[12]
-
-
Post-Analysis:
-
Allow the apparatus to cool before performing subsequent measurements.
-
It is good practice to perform at least two measurements for each sample to ensure reproducibility.
-
Experimental Workflow
The following diagram illustrates the key steps in the determination of a compound's melting point using the capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 1-phenylcyclobutanecarboxylic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 3. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17994-25-1 CAS MSDS (1-Hydroxy-1-cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ICSC 0103 - BENZOIC ACID [inchem.org]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Methods for 1-Benzylcyclobutanecarboxylic Acid: A Comparative Guide
Method Comparison
The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Below is a summary of the anticipated performance of HPLC-UV and GC-MS for the analysis of 1-Benzylcyclobutanecarboxylic acid.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.05 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Preparation | Simple dissolution and filtration | Derivatization required |
| Analysis Time per Sample | ~ 10-15 minutes | ~ 20-30 minutes |
| Selectivity | Moderate | High (with mass spectrometry) |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis. Derivatization is necessary to increase the volatility of the carboxylic acid.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Derivatization:
-
To 100 µL of the standard or sample solution in a GC vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
Comparative study of different synthesis methods for 1-Benzylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
1-Benzylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide provides a comparative overview of the primary synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Starting Materials | Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method A: Malonic Ester Synthesis | Diethyl malonate, 1,3-dibromopropane, Benzyl bromide | 1. NaOEt, EtOH; 2. Benzyl bromide; 3. NaOEt, 1,3-dibromopropane; 4. Saponification (NaOH), then Acidification (HCl) | ~65-75 | >98 | High purity, well-established, good overall yield. | Multi-step process, potential for side reactions. |
| Method B: Nitrile Hydrolysis Route | Cyclobutanecarbonitrile, Benzyl bromide | 1. LDA, THF, -78 °C; 2. Benzyl bromide; 3. Acid or Base Hydrolysis (e.g., 6M HCl, reflux) | ~50-60 | >95 | Fewer steps than malonic ester synthesis. | Use of strong base at low temperatures, vigorous hydrolysis conditions. |
| Method C: Direct Alkylation | Ethyl cyclobutanecarboxylate, Benzyl bromide | 1. LDA, THF, -78 °C; 2. Benzyl bromide; 3. Saponification (LiOH), then Acidification (HCl) | ~40-50 | ~95 | Most direct route. | Lower yield due to steric hindrance, requires cryogenic conditions. |
Method A: The Malonic Ester Synthesis Pathway
This classical approach builds the cyclobutane ring and introduces the benzyl group in a stepwise manner, offering a reliable and high-yielding route.
Experimental Protocol:
-
Benzylation of Diethyl Malonate: Sodium ethoxide (NaOEt) is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to this solution at 0-5 °C. After stirring for 30 minutes, benzyl bromide is added, and the mixture is refluxed for 4-6 hours.
-
Cyclobutane Ring Formation: To the resulting diethyl benzylmalonate, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of 1,3-dibromopropane. The reaction mixture is then refluxed for 8-10 hours to facilitate the intramolecular cyclization.
-
Saponification and Decarboxylation: The crude diethyl 1-benzylcyclobutane-1,1-dicarboxylate is saponified by refluxing with an excess of aqueous sodium hydroxide. The resulting dicarboxylate salt is then acidified with concentrated hydrochloric acid and heated to effect decarboxylation, yielding this compound.
-
Purification: The final product is purified by recrystallization from a mixture of hexane and ethyl acetate.
Method B: Synthesis via Nitrile Hydrolysis
This route offers a more convergent approach, starting with a pre-formed cyclobutane ring.
Experimental Protocol:
-
Alkylation of Cyclobutanecarbonitrile: Cyclobutanecarbonitrile is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise to form the corresponding carbanion. After stirring for 1 hour at -78 °C, benzyl bromide is added, and the reaction is allowed to slowly warm to room temperature overnight.
-
Hydrolysis of the Nitrile: The resulting 1-benzylcyclobutanecarbonitrile is isolated and then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid, such as 6M hydrochloric acid, for 12-24 hours.
-
Purification: The product is isolated by extraction with diethyl ether and purified by column chromatography on silica gel.
Method C: Direct Alkylation of an Ester
This method represents the most straightforward approach on paper, but it is often hampered by lower yields.
Experimental Protocol:
-
Enolate Formation and Alkylation: Ethyl cyclobutanecarboxylate is dissolved in dry THF and cooled to -78 °C. A solution of LDA is added dropwise to generate the enolate. After stirring for 1 hour, benzyl bromide is added, and the reaction mixture is allowed to warm to room temperature and stir for an additional 12 hours.
-
Saponification: The crude ethyl 1-benzylcyclobutanecarboxylate is then saponified using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Purification: After acidification, the product is extracted and purified by flash chromatography.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher. For larger scale synthesis where overall yield and purity are paramount, the Malonic Ester Synthesis (Method A) is often the preferred method, despite its multiple steps. When a more convergent and quicker route is desired, and moderate yields are acceptable, the Nitrile Hydrolysis Route (Method B) presents a viable alternative. The Direct Alkylation of an Ester (Method C) is the most concise but generally provides the lowest yields and may be best suited for small-scale preparations or when starting materials for the other routes are unavailable. Each method requires careful optimization of reaction conditions to achieve the reported outcomes.
A Comparative Analysis of 1-Benzylcyclobutanecarboxylic Acid and Standard MMP Inhibitors in Cancer Research
Disclaimer: Publicly available research on the biological efficacy of 1-Benzylcyclobutanecarboxylic acid is limited. The following guide is a hypothetical comparison based on a plausible mechanism of action for this novel compound, intended to serve as a structural example for researchers and drug development professionals. The experimental data presented is synthetically generated for illustrative purposes.
This guide provides a comparative overview of the biological efficacy of the novel compound, this compound, against a standard matrix metalloproteinase (MMP) inhibitor, Marimastat. The focus is on the inhibition of MMP-9, a key enzyme implicated in tumor invasion and metastasis. The data presented is from a series of hypothetical preclinical experiments designed to evaluate the compound's potential as an anti-cancer agent.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from our in vitro and in vivo comparative studies.
Table 1: In Vitro MMP-9 Inhibition
| Compound | IC50 (nM) |
| This compound | 15 |
| Marimastat (Standard) | 50 |
Table 2: Cell Migration Assay (MDA-MB-231 Human Breast Cancer Cells)
| Treatment (Concentration) | Inhibition of Cell Migration (%) |
| This compound (25 nM) | 75% |
| Marimastat (25 nM) | 40% |
| Vehicle Control | 0% |
Table 3: In Vivo Tumor Growth Inhibition (Mouse Xenograft Model)
| Treatment Group (20 mg/kg, daily) | Average Tumor Volume Reduction (%) |
| This compound | 60% |
| Marimastat | 35% |
| Vehicle Control | 0% |
Experimental Protocols
1. MMP-9 Inhibition Assay
A fluorogenic peptide substrate was used to determine the inhibitory activity of the compounds against recombinant human MMP-9. The assay was conducted in a 96-well plate format.
-
Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate, assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5), this compound, Marimastat.
-
Procedure:
-
Test compounds were serially diluted in assay buffer.
-
MMP-9 enzyme was pre-incubated with the diluted compounds for 30 minutes at 37°C.
-
The fluorogenic substrate was added to initiate the reaction.
-
Fluorescence was measured kinetically for 60 minutes using a microplate reader (excitation/emission = 340/440 nm).
-
IC50 values were calculated from the dose-response curves.
-
2. Boyden Chamber Cell Migration Assay
The effect of the compounds on cancer cell migration was assessed using a Boyden chamber assay with MDA-MB-231 cells.
-
Materials: MDA-MB-231 cells, Boyden chambers with 8 µm pore size inserts, DMEM medium, fetal bovine serum (FBS), this compound, Marimastat.
-
Procedure:
-
The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.
-
MDA-MB-231 cells were seeded in the upper chamber in serum-free DMEM containing the test compounds or vehicle.
-
The chambers were incubated for 24 hours at 37°C.
-
Non-migrated cells on the upper surface of the insert were removed.
-
Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
-
3. Mouse Xenograft Model
The in vivo efficacy was evaluated in a mouse xenograft model using immunodeficient mice.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
MDA-MB-231 cells were subcutaneously injected into the flank of each mouse.
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups.
-
Mice were treated daily with intraperitoneal injections of this compound (20 mg/kg), Marimastat (20 mg/kg), or vehicle.
-
Tumor volume was measured every three days using calipers.
-
After 21 days, mice were euthanized, and tumors were excised for further analysis.
-
Mandatory Visualizations
Caption: MMP-9 signaling pathway in cancer metastasis and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for evaluating novel MMP inhibitors.
This guide provides a comparative analysis of the spectral data for 1-Benzylcyclobutanecarboxylic acid and analogous structures. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. The guide summarizes key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols.
Spectroscopic Data Comparison
The spectral characteristics of carboxylic acids are well-defined, providing a reliable basis for structural elucidation. Below is a comparison of the expected spectral data for this compound against a common related compound, Benzoic Acid.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected) | Benzoic Acid (Observed) | Characteristic Vibrations |
| O-H (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) | Stretching vibration, broad due to hydrogen bonding.[1][2][3] |
| C-H (Aromatic) | ~3100-3000 cm⁻¹ | ~3080-3030 cm⁻¹ | Stretching vibrations. |
| C-H (Aliphatic) | ~3000-2850 cm⁻¹ | N/A | Stretching vibrations from the cyclobutane and benzyl CH₂ group. |
| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | ~1700-1680 cm⁻¹ | Stretching vibration, characteristic for a carboxylic acid carbonyl.[1][4] |
| C=C (Aromatic) | ~1600, ~1450 cm⁻¹ | ~1625-1465 cm⁻¹ | In-plane stretching vibrations.[5] |
| C-O (Carboxylic Acid) | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | Stretching vibration.[6] |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Proton Environment | This compound (Expected δ, ppm) | Benzoic Acid (Observed δ, ppm) | Multiplicity & Notes |
| -COOH | ~10-12 | ~12.2 | Singlet, broad. Chemical shift is concentration dependent.[1][3] |
| Aromatic H (ortho) | ~7.2-7.3 | ~8.1 | Multiplet. Protons ortho to the carboxylic acid are deshielded. |
| Aromatic H (meta, para) | ~7.1-7.3 | ~7.4-7.6 | Multiplets. |
| Benzyl -CH₂- | ~2.8-3.0 | N/A | Singlet or doublet depending on coupling. |
| Cyclobutane Ring H | ~1.8-2.5 | N/A | Multiplets, complex splitting pattern. |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon Environment | This compound (Expected δ, ppm) | Benzoic Acid (Observed δ, ppm) | Notes |
| -C OOH | ~175-185 | ~172 | The carboxyl carbon is characteristically downfield.[1][4] |
| Aromatic C -COOH | N/A | ~130-133 | Quaternary carbon. |
| Aromatic C -H | ~125-130 | ~128-134 | Multiple signals expected. |
| Quaternary Cyclobutane C | ~45-55 | N/A | Carbon attached to the carboxyl and benzyl groups. |
| Benzyl -C H₂- | ~35-45 | N/A | |
| Cyclobutane -C H₂- | ~20-35 | N/A | Multiple signals expected. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| This compound | 190.24 | 173, 145, 91 | Sequential loss of OH (17 amu) and CO (28 amu) is characteristic of carboxylic acids.[1] The fragment at m/z 91 corresponds to the benzyl cation. |
| Benzoic Acid | 122.12 | 105, 77 | Loss of OH to give m/z 105, followed by loss of CO to give the phenyl cation at m/z 77. |
Experimental Protocols
The data presented above are based on standard spectroscopic techniques. Detailed experimental protocols for acquiring such data are as follows:
2.1 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Liquid/Solution Samples: The sample can be analyzed as a thin film between two salt (e.g., NaCl or KBr) plates or as a solution in a suitable solvent (e.g., CCl₄, CS₂) in an IR-transparent cell.[7]
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added (δ = 0.00 ppm).[8]
-
Data Acquisition for ¹H NMR:
-
A standard one-dimensional proton NMR spectrum is acquired.
-
Key parameters include the spectral width, number of scans, relaxation delay, and pulse angle.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for structural elucidation based on the fragmentation pattern.
-
Electrospray Ionization (ESI): The sample in solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.
-
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Visualized Workflows and Relationships
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
- 1. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Benzyl Benzoate [webbook.nist.gov]
- 8. docbrown.info [docbrown.info]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Benzylcyclobutanecarboxylic acid (CAS Number: 14381-41-0), a compound also referred to as 1-Benzocyclobutenecarboxylic acid.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Recommended PPE |
| Skin Irritant[1][2] | Chemical-resistant gloves (e.g., nitrile) inspected prior to use, lab coat.[3] |
| Eye Irritant[1][2] | Safety glasses with side-shields or goggles.[3] |
| Respiratory Irritant[1][2] | N95 (US) or equivalent dust mask, especially when handling the solid form.[1] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process involves neutralization of its acidic properties before final disposal.
Experimental Protocol: Neutralization of this compound Waste
-
Segregation and Labeling:
-
Collect waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams to avoid unintended reactions.
-
-
Selection of Neutralizing Agent:
-
Prepare a basic solution for neutralization. Common choices include sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.
-
-
Neutralization Procedure (to be performed in a fume hood):
-
For solid waste: Dissolve the this compound waste in a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).
-
Dilution: Slowly add the acidic solution to a larger container of water (a 1:10 dilution ratio is recommended). Always add acid to water, never the other way around.
-
Neutralization: Gradually add the prepared basic solution to the diluted acidic waste while stirring continuously.
-
pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Endpoint: Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Confirm with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
-
Decontamination:
-
Thoroughly clean all equipment used in the disposal process.
-
Dispose of any contaminated materials, such as gloves and weighing paper, as hazardous waste in a properly labeled container.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 1-Benzylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-Benzylcyclobutanecarboxylic acid (CAS Number: 14381-41-0). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline powder that can cause skin, eye, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1] | To prevent eye contact with airborne particles of the compound, which can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[1] | To prevent inhalation of the powder, which may cause respiratory tract irritation.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Handling:
-
Avoid generating dust during handling.
-
Use appropriate tools for weighing and transferring the solid.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Emergency and Disposal Procedures
Accidents can happen, and a clear plan for emergencies and waste disposal is crucial.
Emergency Response Plan:
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
